4-Oxocyclohexane-1-sulfonyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxocyclohexane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOOLKIYFVIJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717343 | |
| Record name | 4-Oxocyclohexane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262409-43-7 | |
| Record name | 4-Oxocyclohexane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxocyclohexane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Oxocyclohexane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 4-oxocyclohexane-1-sulfonyl chloride, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, publicly available, and detailed experimental protocol for this specific molecule, this document outlines plausible synthetic routes based on established chemical transformations of analogous structures. The proposed methodologies are curated from scientific literature and are intended to provide a strong foundation for laboratory-scale synthesis.
Introduction
This compound, with the chemical formula C₆H₉ClO₃S and CAS number 1262409-43-7, is a bifunctional molecule incorporating both a reactive sulfonyl chloride moiety and a ketone.[1] This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The sulfonyl chloride can be readily converted into sulfonamides, sulfonates, and other derivatives, while the ketone functionality allows for a wide range of chemical modifications.
Proposed Synthetic Pathways
Two primary synthetic strategies are proposed for the synthesis of this compound. The first pathway involves the preparation of a key intermediate, 4-oxocyclohexane-1-sulfonic acid, followed by chlorination. The second, more direct route, explores the direct sulfochlorination of cyclohexanone.
Pathway 1: Synthesis via 4-Oxocyclohexane-1-sulfonic acid
This two-step approach offers a potentially cleaner and more controlled synthesis.
Step 1: Synthesis of 4-Oxocyclohexane-1-sulfonic acid
A plausible method for the synthesis of 4-oxocyclohexane-1-sulfonic acid involves the nucleophilic addition of a sulfite or bisulfite salt to a protected cyclohexanone derivative, followed by deprotection and oxidation.
Step 2: Chlorination of 4-Oxocyclohexane-1-sulfonic acid
The resulting 4-oxocyclohexane-1-sulfonic acid can then be converted to the target sulfonyl chloride using standard chlorinating agents.
Diagram 1: Synthesis via 4-Oxocyclohexane-1-sulfonic acid.
Experimental Protocol (Proposed):
Part A: Synthesis of Sodium 4-oxocyclohexane-1-sulfonate
-
Protection of Cyclohexanone: Cyclohexanone is first protected as its ketal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water.
-
Sulfonation: The protected cyclohexanone is then reacted with a solution of sodium bisulfite. The reaction mixture is typically heated to facilitate the addition of the bisulfite to the double bond that can be formed in-situ or through an alternative pathway.
-
Deprotection and Isolation: The ketal protecting group is removed by acidic hydrolysis to regenerate the ketone. The resulting sodium 4-oxocyclohexane-1-sulfonate is then isolated from the reaction mixture.
Part B: Synthesis of this compound
-
Chlorination: The dried sodium 4-oxocyclohexane-1-sulfonate is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is typically performed in an inert solvent or neat.
-
Work-up and Purification: After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The crude product is then purified, for example, by distillation under high vacuum or by chromatography.
| Parameter | Value/Range |
| Starting Material | Cyclohexanone |
| Key Intermediates | Protected Cyclohexanone, 4-Oxocyclohexane-1-sulfonic acid salt |
| Chlorinating Agent | Thionyl chloride or Phosphorus pentachloride |
| Reaction Temperature | Varies by step (Protection: Reflux, Chlorination: 0°C to reflux) |
| Solvent | Toluene (for protection), Dichloromethane or neat (for chlorination) |
| Typical Yield | Not reported, expected to be moderate over two steps |
Table 1: Key Parameters for Pathway 1.
Pathway 2: Direct Sulfochlorination of Cyclohexanone
A more direct, one-pot synthesis could involve the direct sulfochlorination of cyclohexanone. This approach is potentially more atom-economical but may present challenges in terms of selectivity and side-product formation. The reaction of ketones with chlorosulfonic acid can be complex, and careful control of reaction conditions is crucial to favor the desired 4-substituted product.
Diagram 2: Direct Sulfochlorination of Cyclohexanone.
Experimental Protocol (Proposed):
-
Reaction Setup: Cyclohexanone is dissolved in a suitable inert solvent, such as a halogenated hydrocarbon (e.g., dichloromethane or chloroform), and cooled to a low temperature (e.g., 0 to -10 °C).
-
Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the stirred solution, maintaining the low temperature. The molar ratio of cyclohexanone to chlorosulfonic acid would need to be optimized to maximize the yield of the desired product and minimize side reactions.
-
Reaction and Quenching: The reaction mixture is stirred for a specified period at low temperature, and the progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS). The reaction is then carefully quenched by pouring it onto ice.
-
Work-up and Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.
| Parameter | Value/Range |
| Starting Material | Cyclohexanone |
| Reagent | Chlorosulfonic acid |
| Reaction Temperature | 0 to -10 °C (initial), may vary |
| Solvent | Dichloromethane or Chloroform |
| Key Challenges | Selectivity (2- vs. 4-substitution), potential for side reactions (e.g., chlorination at the α-position to the ketone) |
| Typical Yield | Not reported, likely to require significant optimization |
Table 2: Key Parameters for Pathway 2.
Safety Considerations
Both proposed pathways involve the use of hazardous reagents. Chlorosulfonic acid, thionyl chloride, and phosphorus pentachloride are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
Conclusion
References
An In-depth Technical Guide to 4-Oxocyclohexane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxocyclohexane-1-sulfonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a reactive sulfonyl chloride moiety and a ketone functional group within a cyclohexane ring. This unique combination makes it a valuable building block for the synthesis of a diverse range of compounds, particularly as a precursor to novel sulfonamides. Sulfonamides are a well-established class of pharmacophores known for their broad spectrum of biological activities. The presence of the ketone group offers a secondary site for chemical modification, allowing for the creation of complex molecular architectures and the exploration of new chemical space in the development of therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1262409-43-7 | [1][2] |
| Molecular Formula | C₆H₉ClO₃S | [1] |
| Molecular Weight | 196.65 g/mol | [1] |
| Predicted Boiling Point | 318.5 ± 31.0 °C | N/A |
| Predicted Density | 1.41 ± 0.1 g/cm³ | N/A |
| SMILES | ClS(=O)(=O)C1CCC(=O)CC1 | [1] |
| Storage Conditions | 2-8 °C | [1] |
Synthesis and Experimental Protocols
A plausible synthetic pathway is the oxidative chlorination of a corresponding thiol or the chlorination of 4-oxocyclohexane-1-sulfonic acid.
General Experimental Protocol: Chlorination of a Sulfonic Acid
This protocol outlines a general procedure for the synthesis of a sulfonyl chloride from a sulfonic acid, which can be adapted for the preparation of this compound from its corresponding sulfonic acid.
Materials:
-
4-Oxocyclohexane-1-sulfonic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for inert gas, suspend or dissolve the 4-oxocyclohexane-1-sulfonic acid in an anhydrous inert solvent such as dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.
-
Slowly add an excess of thionyl chloride or oxalyl chloride (typically 2-3 equivalents) to the reaction mixture at room temperature. The addition should be done in a well-ventilated fume hood as toxic gases (HCl and SO₂) are evolved.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess chlorinating agent and solvent under reduced pressure.
-
The crude this compound can then be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.
Caption: Plausible synthetic route to the target compound.
Spectral Data
While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from the known properties of sulfonyl chlorides and cyclohexanone derivatives. Several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data for this compound.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (δ 2.0-3.5 ppm) corresponding to the methylene protons of the cyclohexane ring. The proton at the C1 position, bearing the sulfonyl chloride group, would be expected to be deshielded and appear further downfield.
-
¹³C NMR: The carbon NMR spectrum would show a peak for the carbonyl carbon of the ketone at a characteristic downfield shift (around δ 200-210 ppm). The carbon atom attached to the sulfonyl chloride group (C1) would also be deshielded. The remaining methylene carbons of the cyclohexane ring would appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit strong characteristic absorption bands for the sulfonyl chloride and ketone functional groups.
-
S=O stretching: Two strong absorption bands are expected in the regions of 1375-1410 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric) for the sulfonyl chloride group.
-
C=O stretching: A strong absorption band is expected in the region of 1700-1725 cm⁻¹ for the ketone carbonyl group.
Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic isotopic peaks for the presence of chlorine ([M+2]⁺). Fragmentation patterns would likely involve the loss of the chlorine atom, the SO₂Cl group, and fragmentation of the cyclohexane ring.
Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate in organic synthesis, primarily due to the high reactivity of the sulfonyl chloride group towards nucleophiles. This reactivity is central to its application in drug discovery, where it serves as a key building block for creating libraries of sulfonamide derivatives.
Nucleophilic Substitution
The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and phenols, to form the corresponding sulfonamides, sulfonate esters, and sulfonic acid esters, respectively.
Caption: Key reactions with nucleophiles.
Role in Drug Discovery
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications. The ability to readily synthesize a variety of sulfonamides from this compound makes it a valuable tool for lead generation and optimization in drug discovery programs. The ketone functionality provides an additional handle for further chemical modifications, enabling the synthesis of more complex and structurally diverse molecules to probe biological targets and optimize pharmacokinetic properties. This compound is often used as a screening compound to identify lead compounds with promising biological activities.[1]
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound, typical of sulfonyl chlorides. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is likely to react with water, releasing hydrochloric acid. Therefore, it should be stored under anhydrous conditions. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
References
4-Oxocyclohexane-1-sulfonyl chloride CAS number 1262409-43-7
CAS Number: 1262409-43-7
A Bifunctional Building Block for Drug Discovery and Chemical Synthesis
This technical guide provides a comprehensive overview of 4-Oxocyclohexane-1-sulfonyl chloride, a key intermediate for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines the compound's chemical and physical properties, safety and handling guidelines, and its potential applications, particularly as a versatile building block in the creation of novel sulfonamides and other derivatives with potential therapeutic applications.
Chemical and Physical Properties
This compound is a bifunctional molecule incorporating both a ketone and a reactive sulfonyl chloride group within a cyclohexane ring. This unique structural arrangement makes it a valuable synthon for introducing a cyclohexanone-4-sulfonyl moiety into a variety of molecular scaffolds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1262409-43-7 | [1][2] |
| Molecular Formula | C₆H₉ClO₃S | |
| Molecular Weight | 196.65 g/mol | |
| Appearance | Not specified in available literature | |
| Purity | Typically ≥95% or ≥97% | [3] |
| SMILES | O=C1CCC(CC1)S(=O)(=O)Cl | |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from moisture | [4] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature. However, the synthesis of sulfonyl chlorides is a well-established field in organic chemistry. General methods typically involve the chlorination of corresponding sulfonic acids or their salts, or the oxidative chlorination of thiols or disulfides.[5][6] For instance, a common approach involves the reaction of a sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[7] Another strategy is the oxidative chlorination of a suitable sulfur-containing precursor.[8][9]
Given the structure of this compound, a plausible synthetic route could involve the sulfonation of cyclohexanone followed by chlorination of the resulting sulfonic acid. Alternatively, a thiol precursor could be subjected to oxidative chlorination. A generalized workflow for the synthesis of a sulfonyl chloride from a sulfonic acid is depicted below.
Caption: Generalized workflow for the synthesis of a sulfonyl chloride.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, characteristic spectral features can be predicted based on its structure.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of a sulfonyl chloride group (typically in the regions of 1370-1335 cm⁻¹ and 1185-1165 cm⁻¹) and a ketone carbonyl group (around 1715 cm⁻¹).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would likely show complex multiplets for the methylene protons of the cyclohexane ring. The proton at the C4 position, being alpha to the sulfonyl chloride group, would be expected to appear at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would show a peak for the carbonyl carbon (typically in the range of 200-220 ppm) and a peak for the carbon attached to the sulfonyl chloride group.
-
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (196.65 g/mol ). Isotope peaks for chlorine (³⁵Cl and ³⁷Cl) would also be present.[10]
Reactivity and Applications in Medicinal Chemistry
This compound is a valuable building block in medicinal chemistry, primarily due to the high reactivity of the sulfonyl chloride group. This functional group readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[11]
Reaction with Amines to Form Sulfonamides: The reaction of this compound with primary or secondary amines is a key transformation for the synthesis of a diverse range of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[12]
Caption: Reaction of this compound with an amine.
The presence of the ketone functionality in the cyclohexane ring offers an additional site for chemical modification, allowing for the synthesis of more complex and diverse molecular architectures. This ketone group can undergo various reactions such as reduction, reductive amination, or condensation, further expanding the chemical space that can be explored from this versatile building block.
While specific examples of biologically active molecules derived from this compound are not detailed in the available literature, its utility as a "screening compound" suggests its role in the early stages of drug discovery for identifying lead compounds with promising biological activities. The incorporation of the cyclohexanone sulfonyl moiety can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.[13][14]
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Based on general knowledge of sulfonyl chlorides, this compound is expected to be corrosive and moisture-sensitive. Contact with water can lead to the formation of hydrochloric acid and the corresponding sulfonic acid.
Table 2: General Safety and Handling Information
| Hazard | Precaution |
| Corrosive | Avoid contact with skin, eyes, and clothing. |
| Moisture Sensitive | Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed container in a dry place. |
| Reactive | Avoid contact with strong bases, alcohols, and amines, except under controlled reaction conditions. |
| Inhalation | Avoid breathing dust, fumes, gas, mist, vapors, or spray. |
This information is based on general knowledge of sulfonyl chlorides and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile bifunctional building block with significant potential in drug discovery and organic synthesis. Its ability to readily form sulfonamides, coupled with the presence of a modifiable ketone group, allows for the creation of diverse libraries of compounds for biological screening. While detailed experimental data for this specific compound is limited in the public domain, its structural features and the well-established chemistry of sulfonyl chlorides provide a strong foundation for its application in the development of novel chemical entities. Further research into the synthesis and derivatization of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.
References
- 1. parchem.com [parchem.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 1262409-43-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 1262409-43-7|this compound|BLD Pharm [bldpharm.com]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 6. d-nb.info [d-nb.info]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]
- 9. CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google Patents [patents.google.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. namiki-s.co.jp [namiki-s.co.jp]
A Technical Guide to the Spectral Analysis of 4-Oxocyclohexane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 4-Oxocyclohexane-1-sulfonyl chloride (CAS No: 1262409-43-7), a key building block in medicinal chemistry and drug development.[1] Due to the limited availability of public experimental spectra, this document presents predicted data based on the compound's structure and known spectroscopic principles for similar functional groups. It also outlines detailed, generalized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Properties
Predicted Spectral Data
The following tables summarize the predicted spectral characteristics of this compound. These values are estimated based on the chemical structure and typical ranges for the functional groups present.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.6 - 3.9 | Multiplet | 1H | CH-SO₂Cl |
| ~ 2.8 - 3.0 | Multiplet | 2H | CH₂ (axial) adjacent to C=O |
| ~ 2.4 - 2.6 | Multiplet | 2H | CH₂ (equatorial) adjacent to C=O |
| ~ 2.2 - 2.4 | Multiplet | 2H | CH₂ (axial) adjacent to CH-SO₂Cl |
| ~ 1.9 - 2.1 | Multiplet | 2H | CH₂ (equatorial) adjacent to CH-SO₂Cl |
Note: The protons on the cyclohexane ring will exhibit complex splitting patterns due to axial-axial, axial-equatorial, and equatorial-equatorial couplings. The deshielding effect of the sulfonyl chloride group will shift the adjacent methine proton significantly downfield.[3]
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 208 - 212 | C=O |
| ~ 65 - 70 | C-SO₂Cl |
| ~ 40 - 45 | CH₂ adjacent to C=O |
| ~ 25 - 30 | CH₂ adjacent to C-SO₂Cl |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950 - 2850 | Medium-Strong | C-H stretching (alkane) |
| ~ 1715 | Strong | C=O stretching (ketone) |
| ~ 1370 - 1410 | Strong | S=O asymmetric stretching (sulfonyl chloride) |
| ~ 1165 - 1205 | Strong | S=O symmetric stretching (sulfonyl chloride) |
Note: Sulfonyl chlorides typically exhibit two strong, characteristic absorption bands for the S=O stretches.[3]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Abundance | Assignment |
| 196/198 | Low | [M]⁺, Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern (3:1 ratio) |
| 161 | Medium | [M - Cl]⁺ |
| 99/101 | Medium | [SO₂Cl]⁺ with ³⁵Cl/³⁷Cl isotope pattern |
| 64 | High | [SO₂]⁺ |
| 55 | High | [C₄H₇]⁺ |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for chlorine-containing fragments. The molecular ion may be of low abundance due to facile fragmentation.[3][4]
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[5]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[6]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.[6]
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are transferred.[5] The solution height should be approximately 4-5 cm.[6]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR unit.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to produce the final spectrum in the range of 4000-400 cm⁻¹.
-
After acquisition, clean the ATR crystal thoroughly.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as necessary for the specific ionization technique being used.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[7]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[8]
-
The detector records the abundance of each ion, generating the mass spectrum.[8]
-
Visualizations
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis of a sulfonyl chloride and its subsequent characterization using the spectroscopic methods described.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. keyorganics.net [keyorganics.net]
- 3. acdlabs.com [acdlabs.com]
- 4. whitman.edu [whitman.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. uni-saarland.de [uni-saarland.de]
- 8. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
An In-depth Technical Guide to the Reactivity Profile of 4-Oxocyclohexane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxocyclohexane-1-sulfonyl chloride is a bifunctional molecule featuring a reactive sulfonyl chloride group and a ketone functionality within a cyclohexane ring. Its unique structural characteristics make it a valuable building block in medicinal chemistry and organic synthesis, offering multiple avenues for derivatization and the introduction of diverse functionalities. This technical guide provides a comprehensive overview of its reactivity profile, focusing on the two primary reactive centers: the sulfonyl chloride and the ketone. The information presented herein is intended to serve as a foundational resource for researchers employing this versatile reagent in their synthetic endeavors.
Core Reactivity Profile
The reactivity of this compound is dictated by its two functional groups:
-
Sulfonyl Chloride (-SO₂Cl): This group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.
-
Ketone (C=O): The ketone functionality can undergo a range of typical carbonyl reactions, including reduction to the corresponding secondary alcohol.
Due to the presence of both an electrophilic sulfonyl chloride and a carbonyl group, chemoselective reactions can be envisioned by choosing appropriate reagents and reaction conditions.
Reactions at the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a potent electrophile, making it susceptible to attack by nucleophiles. The most common and synthetically useful reaction is the formation of sulfonamides.
Sulfonamide Formation
This compound reacts readily with primary and secondary amines in the presence of a base to yield the corresponding N-substituted 4-oxocyclohexane-1-sulfonamides. This reaction is a cornerstone for the synthesis of a diverse library of compounds with potential biological activities.
General Reaction Scheme:
Caption: Reaction of this compound with a primary amine.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-4-oxocyclohexane-1-sulfonamides
Disclaimer: The following is a general protocol based on standard procedures for sulfonamide synthesis and may require optimization for specific substrates.
-
To a stirred solution of a primary aniline derivative (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.05 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-aryl-4-oxocyclohexane-1-sulfonamide.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Typical Yield Range |
| This compound | Primary Amine (e.g., Aniline) | N-Phenyl-4-oxocyclohexane-1-sulfonamide | 70-95% |
| This compound | Secondary Amine (e.g., Morpholine) | 4-(4-oxocyclohexane-1-sulfonyl)morpholine | 70-95% |
Reactions at the Ketone Moiety
The ketone group at the 4-position of the cyclohexane ring offers a site for various carbonyl transformations, with reduction to the corresponding alcohol being a common and useful modification.
Ketone Reduction
The ketone can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (NaBH₄). This transformation introduces a hydroxyl group, which can serve as a handle for further functionalization, for instance, through esterification or etherification.
General Reaction Scheme:
Caption: Reduction of the ketone in a 4-oxocyclohexane-1-sulfonamide derivative.
Experimental Protocol: General Procedure for the Reduction of the Ketone in N-Aryl-4-oxocyclohexane-1-sulfonamides
Disclaimer: The following is a general protocol and may require optimization for specific substrates.
-
Dissolve the N-aryl-4-oxocyclohexane-1-sulfonamide (1.0 eq.) in a suitable protic solvent, such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise to the stirred solution.
-
Continue stirring at 0 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess borohydride and adjust the pH to ~7.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-aryl-4-hydroxycyclohexane-1-sulfonamide.
Quantitative Data:
The reduction of unhindered cyclic ketones with sodium borohydride is generally a high-yielding transformation.
| Reactant | Product | Typical Yield Range |
| N-Aryl-4-oxocyclohexane-1-sulfonamide | N-Aryl-4-hydroxycyclohexane-1-sulfonamide | 85-98% |
Data Presentation: Spectroscopic Characterization
The following tables summarize the expected spectroscopic data for this compound and its derivatives. The data is based on typical values for the respective functional groups and data from structurally similar compounds, as specific data for this molecule is not widely published.
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Cyclohexane Protons (axial) | Cyclohexane Protons (equatorial) | CH-SO₂ | NH (for sulfonamide) |
| This compound | ~2.2 - 2.5 | ~2.6 - 2.9 | ~3.5 - 3.8 | - |
| N-Aryl-4-oxocyclohexane-1-sulfonamide | ~2.1 - 2.4 | ~2.5 - 2.8 | ~3.0 - 3.3 | ~7.0 - 8.0 (broad s) |
| N-Aryl-4-hydroxycyclohexane-1-sulfonamide | ~1.5 - 1.8 | ~2.0 - 2.3 | ~2.8 - 3.1 | ~6.5 - 7.5 (broad s) |
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C=O | CH₂ (adjacent to C=O) | CH₂ (adjacent to CH-SO₂) | CH-SO₂ |
| This compound | ~208 | ~40 | ~28 | ~65 |
| N-Aryl-4-oxocyclohexane-1-sulfonamide | ~209 | ~41 | ~29 | ~60 |
| N-Aryl-4-hydroxycyclohexane-1-sulfonamide | - | ~35 | ~29 | ~61 |
Table 3: Expected IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | SO₂ Asymmetric Stretch | SO₂ Symmetric Stretch | N-H Stretch (for sulfonamide) | O-H Stretch (for alcohol) |
| This compound | ~1715 | ~1370 | ~1175 | - | - |
| N-Aryl-4-oxocyclohexane-1-sulfonamide | ~1715 | ~1340 | ~1160 | ~3250 | - |
| N-Aryl-4-hydroxycyclohexane-1-sulfonamide | - | ~1330 | ~1150 | ~3250 | ~3400 (broad) |
Table 4: Expected Mass Spectrometry Fragmentation
| Compound | Key Fragments |
| This compound | [M-Cl]⁺, [M-SO₂Cl]⁺, loss of CO |
| N-Aryl-4-oxocyclohexane-1-sulfonamide | Molecular ion [M]⁺, fragmentation of the cyclohexane ring, cleavage of the S-N bond, loss of SO₂ |
| N-Aryl-4-hydroxycyclohexane-1-sulfonamide | Molecular ion [M]⁺, [M-H₂O]⁺, fragmentation of the cyclohexane ring, cleavage of the S-N bond |
Signaling Pathways and Experimental Workflows
A thorough search of the available scientific literature did not reveal any specific signaling pathways in which this compound or its immediate derivatives are directly implicated. Therefore, a diagram for this requirement cannot be provided at this time.
The general experimental workflows for the key reactions described are illustrated below.
Caption: General experimental workflow for sulfonamide synthesis.
Caption: General experimental workflow for ketone reduction.
Conclusion
This compound is a valuable synthetic intermediate with two distinct reactive sites. The sulfonyl chloride functionality provides a reliable handle for the introduction of sulfonamide linkages, a common motif in pharmacologically active compounds. The ketone group can be readily transformed, for example, into a hydroxyl group, offering further opportunities for structural diversification. While specific, published experimental data for this exact molecule is limited, the general reactivity patterns of sulfonyl chlorides and cyclohexanones provide a strong predictive framework for its synthetic applications. This guide serves as a starting point for researchers looking to leverage the synthetic potential of this versatile building block. Further experimental investigation is warranted to fully elucidate its reactivity profile and expand its utility in drug discovery and development.
An In-depth Technical Guide to 4-Oxocyclohexane-1-sulfonyl chloride: A Key Intermediate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxocyclohexane-1-sulfonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating both a reactive sulfonyl chloride and a versatile ketone functional group, makes it a valuable building block for the synthesis of novel and complex molecular architectures. This technical guide provides a comprehensive overview of the key structural features, synthesis, and reactivity of this compound, with a focus on its applications in the development of new therapeutic agents.
Core Structural Features
This compound is a cyclic organosulfur compound. The core of its structure is a cyclohexane ring, which imparts a degree of conformational rigidity. The two key functional groups, the sulfonyl chloride and the ketone, are positioned at the 1 and 4 positions of this ring, respectively. This 1,4-disubstitution pattern influences the molecule's reactivity and stereochemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₆H₉ClO₃S | |
| Molecular Weight | 196.65 g/mol | |
| CAS Number | 1262409-43-7 | |
| Appearance | Predicted: Colorless to pale yellow solid or liquid | |
| SMILES | ClS(=O)(=O)C1CCC(=O)CC1 | |
| Purity | Typically >95% | |
| Storage Conditions | 2-8 °C |
Spectral Data (Predicted)
1.2.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclohexane ring. The proton at the C1 position, being attached to the carbon bearing the electron-withdrawing sulfonyl chloride group, would be the most deshielded. The protons alpha to the ketone at C3 and C5 would also be deshielded compared to the protons at C2 and C6.
1.2.2. 13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would be expected to show distinct signals for each of the six carbons in the cyclohexane ring. The carbonyl carbon (C4) would appear significantly downfield. The carbon attached to the sulfonyl chloride group (C1) would also be downfield, though to a lesser extent than the carbonyl carbon.
1.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is a powerful tool for identifying the key functional groups. Strong absorption bands are expected for the sulfonyl chloride and ketone moieties.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| S=O stretch (asym) | ~1370-1350 |
| S=O stretch (sym) | ~1180-1160 |
| C=O stretch (ketone) | ~1715 |
| C-H stretch (alkane) | ~2950-2850 |
1.2.4. Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak [M]⁺. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak) would be expected. Fragmentation would likely involve the loss of the chlorine atom, the sulfonyl chloride group, and cleavage of the cyclohexane ring.
Synthesis and Reactivity
The synthesis of this compound is not widely documented in publicly available literature. However, a plausible and common method for the preparation of sulfonyl chlorides is the oxidative chlorination of the corresponding thiol.
Proposed Synthetic Pathway
A likely synthetic route to this compound would involve the oxidation of 4-oxocyclohexanethiol. Several reagents can be employed for this transformation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Oxidative Chlorination of a Thiol (General Procedure)
This protocol is a general guideline for the synthesis of a sulfonyl chloride from a thiol and would require optimization for the specific synthesis of this compound.
Materials:
-
Thiol (e.g., 4-oxocyclohexanethiol)
-
Oxidizing/Chlorinating agent (e.g., N-Chlorosuccinimide (NCS), Chlorine gas in water, or Hydrogen peroxide and Hydrochloric acid)
-
Organic solvent (e.g., Dichloromethane, Acetonitrile)
-
Aqueous acid (e.g., Hydrochloric acid)
-
Sodium sulfite or Sodium thiosulfate solution (for quenching)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
The thiol is dissolved in a suitable organic solvent and cooled in an ice bath.
-
An aqueous solution of the oxidizing/chlorinating agent is added dropwise to the stirred thiol solution, maintaining the temperature below 5 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., sodium sulfite).
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.
-
The solvent is removed under reduced pressure to yield the crude sulfonyl chloride, which can be further purified by distillation or chromatography if necessary.
Key Reactions in Drug Development
The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is central to its utility in drug discovery.
2.3.1. Sulfonamide Formation
The most prominent reaction of sulfonyl chlorides is their reaction with primary and secondary amines to form stable sulfonamide linkages. Sulfonamides are a critical class of functional groups found in a wide array of approved drugs, exhibiting diverse biological activities.
Caption: Reaction of this compound with an amine.
2.3.2. Reactions of the Ketone Moiety
The ketone at the 4-position offers another site for chemical modification, allowing for the introduction of further diversity into the molecular scaffold. Key reactions include:
-
Reduction: The ketone can be reduced to a secondary alcohol, introducing a new stereocenter.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a new amine at the 4-position.
-
Wittig Reaction: Conversion of the ketone to an alkene.
-
Aldol Condensation: Reaction at the alpha-carbons to form new carbon-carbon bonds.
Applications in Drug Discovery and Development
This compound is primarily utilized as a building block in the synthesis of compound libraries for high-throughput screening. The ability to readily form sulfonamides and derivatize the ketone allows for the rapid generation of a diverse set of molecules with potential therapeutic applications.
The cyclohexanone moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory and anticancer properties.[1] The introduction of the sulfonyl group can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical for drug development.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its key structural features, including a reactive sulfonyl chloride and a modifiable ketone, provide a platform for the synthesis of diverse and complex molecules. While specific experimental data for this compound is not widely published, its properties and reactivity can be reliably predicted, enabling its effective use in the design and synthesis of novel therapeutic agents. Further exploration of the chemistry of this compound is likely to yield new and valuable scaffolds for drug discovery programs.
References
Sulfonyl Chlorides: Versatile Building Blocks in Modern Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonyl chlorides (R-SO₂Cl) are a highly reactive and versatile class of organic compounds that have established themselves as indispensable building blocks in the landscape of modern organic synthesis and medicinal chemistry.[1][2] Their utility stems from the electrophilic nature of the sulfur atom, which is susceptible to nucleophilic attack, making them excellent reagents for the formation of sulfonamides and sulfonate esters.[1] This reactivity, coupled with the diverse functionalities that can be incorporated into the 'R' group, has positioned sulfonyl chlorides as critical intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.[3] This technical guide provides a comprehensive overview of sulfonyl chlorides, detailing their synthesis, key reactions, and applications, with a focus on their role in drug development. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research setting.
Core Reactivity and Key Transformations
The fundamental reactivity of sulfonyl chlorides lies in nucleophilic substitution at the sulfur center. The strong electron-withdrawing nature of the two oxygen atoms renders the sulfur atom highly electrophilic, while the chloride ion serves as an excellent leaving group.[2] This inherent reactivity allows for efficient reactions with a broad range of nucleophiles.
Sulfonamide Synthesis
The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry, yielding the corresponding sulfonamide.[1][4] The sulfonamide moiety is a prevalent structural motif in a vast number of marketed drugs, exhibiting a wide spectrum of biological activities, including antibacterial, diuretic, and hypoglycemic properties.[5]
Sulfonate Ester Synthesis
Similarly, the reaction of sulfonyl chlorides with alcohols or phenols affords sulfonate esters.[1] These esters are valuable intermediates in organic synthesis, often serving as excellent leaving groups in nucleophilic substitution and elimination reactions.[6] They can also function as protecting groups for alcohols and phenols.[6]
Synthesis of Sulfonyl Chlorides
Several methods exist for the preparation of sulfonyl chlorides, with the choice of method depending on the nature of the desired 'R' group and the available starting materials.
-
Chlorosulfonation of Arenes: Arylsulfonyl chlorides are commonly synthesized by the direct reaction of an aromatic compound with chlorosulfonic acid.[7]
-
Oxidative Chlorination of Thiols and Disulfides: Aliphatic and aromatic sulfonyl chlorides can be prepared by the oxidation of the corresponding thiols or disulfides in the presence of a chlorinating agent.[8]
-
From Sulfonic Acids and their Salts: Sulfonic acids or their salts can be converted to the corresponding sulfonyl chlorides using reagents such as thionyl chloride or phosphorus pentachloride.[9]
Spectroscopic Characterization
The identification and characterization of sulfonyl chlorides are routinely performed using standard spectroscopic techniques.
| Spectroscopic Technique | Functional Group | Characteristic Signal / Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
| Infrared (IR) Spectroscopy | S=O stretch (asymmetric) | 1370 - 1410 (strong) |
| Infrared (IR) Spectroscopy | S=O stretch (symmetric) | 1166 - 1204 (strong) |
| Infrared (IR) Spectroscopy | S-Cl stretch | ~375 |
| ¹H NMR Spectroscopy | α-protons (-CH-SO₂Cl) | 3.6 - 3.7 (deshielded) |
Applications in Drug Discovery and Development
The versatility of sulfonyl chlorides as building blocks is prominently showcased in the synthesis of numerous pharmaceutical agents. The following sections provide detailed examples of their application in the synthesis of marketed drugs, including experimental protocols and quantitative data.
Case Study 1: Probenecid (Uricosuric Agent)
Probenecid is a uricosuric drug used in the treatment of gout and hyperuricemia.[10] Its synthesis involves the formation of a sulfonamide bond from a sulfonyl chloride precursor.
Synthesis of 4-(Dipropylsulfamoyl)benzoic acid (Probenecid)
A key step in the synthesis of Probenecid is the reaction of 4-(chlorosulfonyl)benzoic acid with di-n-propylamine.
Experimental Protocol:
To a solution of 4-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent, di-n-propylamine (2.2 equivalents) is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, followed by an acidic workup to precipitate the product. The crude product is then purified by recrystallization.
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4-(Chlorosulfonyl)benzoic acid | 220.62 | 1.0 |
| Di-n-propylamine | 101.19 | 2.2 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield |
| Probenecid | 285.36 | 100% |
Note: The actual yield may vary depending on the specific reaction conditions and purification methods.
Case Study 2: Amprenavir (HIV Protease Inhibitor)
Amprenavir is a protease inhibitor used in the treatment of HIV infection.[11] Its synthesis utilizes p-nitrobenzenesulfonyl chloride to introduce a key sulfonamide moiety.[7]
Synthesis of an Amprenavir Precursor
The synthesis involves the reaction of an amino alcohol intermediate with p-nitrobenzenesulfonyl chloride.
Experimental Protocol:
The amino alcohol intermediate (1 equivalent) is dissolved in a suitable solvent and treated with p-nitrobenzenesulfonyl chloride (1.05 equivalents) in the presence of a base such as triethylamine or pyridine at 0 °C to room temperature. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by aqueous extraction and the product is purified by column chromatography.[7]
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| Amino alcohol intermediate | Varies | 1.0 |
| p-Nitrobenzenesulfonyl chloride | 221.62 | 1.05 |
| Triethylamine | 101.19 | 1.5 |
| Product | Molecular Weight ( g/mol ) | Reported Yield |
| Sulfonamide precursor | Varies | 88%[7] |
Case Study 3: Dorzolamide (Carbonic Anhydrase Inhibitor)
Dorzolamide is a topical carbonic anhydrase inhibitor used to treat glaucoma.[12] Its synthesis involves the use of methanesulfonyl chloride to introduce a sulfonate ester, which acts as a leaving group in a subsequent nucleophilic substitution.
Synthesis of a Key Dorzolamide Intermediate
The synthesis involves the reaction of a diol intermediate with methanesulfonyl chloride.
Experimental Protocol:
To a solution of the diol intermediate (1 equivalent) and a base (e.g., triethylamine, 2.2 equivalents) in an anhydrous solvent such as dichloromethane at 0 °C, methanesulfonyl chloride (2.1 equivalents) is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. After completion, the reaction is quenched with water and the product is extracted and purified.
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| Diol intermediate | Varies | 1.0 |
| Methanesulfonyl chloride | 114.55 | 2.1 |
| Triethylamine | 101.19 | 2.2 |
| Product | Molecular Weight ( g/mol ) | Reported Yield |
| Dimesylate intermediate | Varies | High |
Signaling Pathways and Mechanisms of Action
Sulfonyl chloride-derived molecules exert their therapeutic effects by interacting with specific biological targets and modulating key signaling pathways.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[13] Sulfonamide-based inhibitors, such as dorzolamide, act by coordinating to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[13] This inhibition leads to a decrease in the formation of aqueous humor in the eye, thus lowering intraocular pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. Reverse hydroxamate-based selective TACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
The Strategic Role of 4-Oxocyclohexane-1-sulfonyl chloride in Modern Chemical Screening
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be readily diversified to explore vast chemical spaces is of paramount importance. 4-Oxocyclohexane-1-sulfonyl chloride has emerged as a valuable and versatile building block in chemical screening campaigns. Its unique bifunctional nature, possessing a reactive sulfonyl chloride for library synthesis and a modifiable ketone handle, allows for the creation of diverse compound collections with three-dimensional structural features. This technical guide provides a comprehensive overview of the role of this compound in chemical screening, detailing its application in the discovery of modulators for key biological targets, supported by experimental protocols and quantitative data.
Core Applications in Chemical Screening
This compound serves as a foundational scaffold for the synthesis of sulfonamide libraries, which are then subjected to high-throughput screening to identify hit compounds against various biological targets. The presence of the cyclohexanone moiety offers a point for further chemical elaboration, enabling rapid structure-activity relationship (SAR) studies and the optimization of initial hits.
Case Study 1: Inhibition of SMYD Proteins in Oncology
Recent patent literature has disclosed the use of this compound in the development of inhibitors for the SET and MYND domain-containing (SMYD) family of protein lysine methyltransferases, which are implicated in various cancers.[1] Specifically, derivatives of this scaffold have been synthesized and evaluated as potential SMYD3 inhibitors.
Signaling Pathway
SMYD3 is a lysine methyltransferase that plays a crucial role in cancer progression by methylating both histone and non-histone proteins. This activity modulates key signaling pathways involved in cell proliferation, survival, and metastasis. In the cytoplasm, SMYD3 can methylate and activate MAP3K2, a component of the Ras/Raf/MEK/ERK signaling cascade, a central driver of many cancers. Inhibition of SMYD3 is a promising therapeutic strategy to disrupt these oncogenic pathways.
Case Study 2: Modulation of the APJ Receptor
This compound has also been utilized in the synthesis of compounds aimed at modulating the apelin receptor (APJ), a G protein-coupled receptor involved in cardiovascular and metabolic diseases.[2][3] Agonists of the APJ receptor are of therapeutic interest for conditions such as heart failure and pulmonary hypertension.
Signaling Pathway
The apelin receptor (APJ) is a class A G protein-coupled receptor. Upon binding of its endogenous ligand, apelin, or a synthetic agonist, the receptor couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This signaling cascade is involved in various physiological processes, including the regulation of blood pressure and cardiac contractility.
References
Methodological & Application
Synthesis of N-Substituted 4-Oxocyclohexane-1-Sulfonamides: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of N-substituted 4-oxocyclohexane-1-sulfonamides. This class of compounds holds significant potential in medicinal chemistry, and the following sections outline the key synthetic strategies, including the initial sulfonamide formation and subsequent reductive amination of the ketone moiety.
The 4-oxocyclohexane-1-sulfonamide scaffold is a valuable building block in drug discovery, offering a three-dimensional structure that can be strategically functionalized. The synthesis of N-substituted derivatives allows for the exploration of chemical space and the optimization of pharmacological properties. The general synthetic approach involves two key steps: the reaction of 4-oxocyclohexane-1-sulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide, followed by the modification of the ketone group, typically through reductive amination.
General Synthetic Pathway
The overall synthetic scheme for the preparation of N-substituted 4-oxocyclohexane-1-sulfonamides is presented below. This pathway highlights the two principal stages: sulfonamide formation and reductive amination.
Caption: General two-step synthesis of N-substituted 4-(substituted-amino)cyclohexane-1-sulfonamides.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4-oxocyclohexane-1-sulfonamide
This protocol details the reaction of this compound with an aromatic amine.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (eluents)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in the chosen solvent.
-
Add the base (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-aryl-4-oxocyclohexane-1-sulfonamide.
Protocol 2: Reductive Amination of N-Aryl-4-oxocyclohexane-1-sulfonamide
This protocol describes the conversion of the ketone in the N-aryl-4-oxocyclohexane-1-sulfonamide to a secondary or tertiary amine.[1]
Materials:
-
N-Aryl-4-oxocyclohexane-1-sulfonamide (from Protocol 1)
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH) (solvent)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane and Methanol (eluents)
Procedure:
-
To a solution of N-aryl-4-oxocyclohexane-1-sulfonamide (1.0 eq) in the chosen solvent, add the desired amine (1.2 eq).
-
If using NaBH(OAc)₃, the reaction can be performed at room temperature. If using NaBH₃CN, the reaction is typically carried out at a slightly acidic pH (around 5-6), which can be achieved by the addition of a small amount of acetic acid.
-
Slowly add the reducing agent (1.5 eq) to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench with saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the final N-substituted 4-(substituted-amino)cyclohexane-1-sulfonamide.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of N-substituted 4-oxocyclohexane-1-sulfonamides. Please note that yields are dependent on the specific substrates and reaction conditions used.
Table 1: Synthesis of N-Substituted 4-Oxocyclohexane-1-sulfonamides (Protocol 1)
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-4-oxocyclohexane-1-sulfonamide | 85-95 |
| 2 | p-Toluidine | N-(p-tolyl)-4-oxocyclohexane-1-sulfonamide | 80-90 |
| 3 | Benzylamine | N-benzyl-4-oxocyclohexane-1-sulfonamide | 82-92 |
| 4 | Morpholine | 4-(morpholinosulfonyl)cyclohexan-1-one | 88-98 |
Table 2: Reductive Amination of N-Aryl-4-oxocyclohexane-1-sulfonamide (Protocol 2)
| Entry | Starting Sulfonamide | Amine | Product | Yield (%) |
| 1 | N-phenyl-4-oxocyclohexane-1-sulfonamide | Benzylamine | N-phenyl-4-(benzylamino)cyclohexane-1-sulfonamide | 70-85 |
| 2 | N-phenyl-4-oxocyclohexane-1-sulfonamide | Morpholine | N-phenyl-4-morpholinocyclohexane-1-sulfonamide | 75-90 |
| 3 | N-benzyl-4-oxocyclohexane-1-sulfonamide | Methylamine | N-benzyl-4-(methylamino)cyclohexane-1-sulfonamide | 65-80 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 4-oxocyclohexane-1-sulfonamides.
Caption: Workflow for the two-step synthesis of the target compounds.
Applications in Drug Development
Sulfonamide-containing compounds are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and antiviral properties.[2] The 4-oxocyclohexane-1-sulfonamide scaffold provides a versatile platform for the development of novel therapeutic agents. The introduction of various substituents on the nitrogen atom and the modification of the ketone functionality allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for drug-target interactions and pharmacokinetic profiles.
While specific signaling pathways for N-substituted 4-oxocyclohexane-1-sulfonamides are not yet extensively documented, the broader class of sulfonamides is known to interact with various biological targets. For instance, many antibacterial sulfonamides act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3] Anticancer sulfonamides have been shown to target carbonic anhydrases, which are involved in pH regulation and tumorigenesis. The exploration of derivatives based on the 4-oxocyclohexane-1-sulfonamide core could lead to the discovery of novel inhibitors of these or other important biological pathways.
The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules. Further studies are warranted to elucidate their specific mechanisms of action and to identify their potential as lead compounds in drug development programs.
References
Application Notes and Protocols: Synthesis and Application of N-Aryl-4-oxocyclohexane-1-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-aryl-4-oxocyclohexane-1-sulfonamides through the reaction of 4-oxocyclohexane-1-sulfonyl chloride with a variety of substituted anilines. This class of compounds holds potential for applications in medicinal chemistry and drug discovery, leveraging the established biological significance of the sulfonamide functional group.
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties. The incorporation of a 4-oxocyclohexane moiety introduces a three-dimensional structural element that can influence the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamides. This document outlines a general synthetic protocol, provides representative data for a series of analogs, and discusses potential therapeutic applications and screening strategies.
Reaction Scheme
The synthesis of N-aryl-4-oxocyclohexane-1-sulfonamides is typically achieved through the reaction of this compound with a substituted aniline in the presence of a suitable base. The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by the base.
Caption: General reaction scheme for the synthesis of N-aryl-4-oxocyclohexane-1-sulfonamides.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a series of N-aryl-4-oxocyclohexane-1-sulfonamides from various substituted anilines. Please note that these are illustrative examples to demonstrate the expected outcomes.
| Entry | Substituted Aniline (Ar-NH₂) Ar = | Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm, CDCl₃) | MS (m/z) |
| 1 | Phenyl | N-phenyl-4-oxocyclohexane-1-sulfonamide | 92 | 135-137 | 7.85 (s, 1H, NH), 7.15-7.35 (m, 5H, Ar-H), 3.10 (m, 1H, CH-SO₂), 2.20-2.60 (m, 8H, cyclohexyl-H) | 269.1 (M⁺) |
| 2 | 4-Chlorophenyl | N-(4-chlorophenyl)-4-oxocyclohexane-1-sulfonamide | 88 | 148-150 | 7.90 (s, 1H, NH), 7.25 (d, 2H, J=8.5 Hz, Ar-H), 7.10 (d, 2H, J=8.5 Hz, Ar-H), 3.08 (m, 1H, CH-SO₂), 2.18-2.58 (m, 8H, cyclohexyl-H) | 303.0 (M⁺) |
| 3 | 4-Methoxyphenyl | N-(4-methoxyphenyl)-4-oxocyclohexane-1-sulfonamide | 95 | 128-130 | 7.80 (s, 1H, NH), 7.05 (d, 2H, J=9.0 Hz, Ar-H), 6.80 (d, 2H, J=9.0 Hz, Ar-H), 3.75 (s, 3H, OCH₃), 3.05 (m, 1H, CH-SO₂), 2.15-2.55 (m, 8H, cyclohexyl-H) | 299.1 (M⁺) |
| 4 | 4-Nitrophenyl | N-(4-nitrophenyl)-4-oxocyclohexane-1-sulfonamide | 85 | 165-167 | 8.15 (d, 2H, J=9.2 Hz, Ar-H), 7.30 (d, 2H, J=9.2 Hz, Ar-H), 8.05 (s, 1H, NH), 3.15 (m, 1H, CH-SO₂), 2.25-2.65 (m, 8H, cyclohexyl-H) | 314.1 (M⁺) |
| 5 | 2,4-Difluorophenyl | N-(2,4-difluorophenyl)-4-oxocyclohexane-1-sulfonamide | 89 | 141-143 | 7.95 (s, 1H, NH), 6.80-7.10 (m, 3H, Ar-H), 3.12 (m, 1H, CH-SO₂), 2.20-2.60 (m, 8H, cyclohexyl-H) | 305.1 (M⁺) |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-4-oxocyclohexane-1-sulfonamides
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (1.05 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-aryl-4-oxocyclohexane-1-sulfonamide.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and determine the melting point.
Caption: A typical experimental workflow for the synthesis of N-aryl-4-oxocyclohexane-1-sulfonamides.
Potential Applications and Signaling Pathways
While specific biological data for N-aryl-4-oxocyclohexane-1-sulfonamides is not yet widely reported, the well-established activities of the sulfonamide pharmacophore suggest several potential therapeutic applications.
Potential Therapeutic Targets:
-
Carbonic Anhydrases: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific carbonic anhydrase isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[1]
-
Bacterial Dihydropteroate Synthase (DHPS): As structural analogs of p-aminobenzoic acid (PABA), sulfonamides can inhibit bacterial folic acid synthesis, leading to an antibacterial effect.
-
Receptor Tyrosine Kinases (RTKs) and other Kinases: The sulfonamide moiety is present in several kinase inhibitors used in cancer therapy. The N-aryl-4-oxocyclohexane-1-sulfonamide scaffold could be explored for the development of novel kinase inhibitors.
The diagram below illustrates the general principle of sulfonamide inhibition of carbonic anhydrase.
Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative.
Conclusion
The reaction of this compound with substituted anilines provides a straightforward and efficient route to a novel class of sulfonamides. The protocols and data presented herein serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug development. Further investigation into the biological activities of these compounds is warranted to explore their full therapeutic potential.
References
Application Notes and Protocols for Sulfonylation with 4-Oxocyclohexane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for the use of 4-oxocyclohexane-1-sulfonyl chloride in sulfonylation reactions, a critical transformation in medicinal chemistry and drug development. The sulfonamide moiety is a key functional group in a wide array of therapeutic agents, and this compound serves as a versatile building block for its introduction.
Introduction
This compound is a reactive intermediate valuable for the synthesis of sulfonamides and sulfonate esters. The presence of the ketone functionality offers a site for further molecular elaboration, making it a particularly useful reagent in the construction of complex molecules and compound libraries for drug discovery. This document outlines the typical experimental conditions for the reaction of this compound with amines to form sulfonamides, supported by data from patent literature.
Data Presentation
The following table summarizes the experimental conditions for the synthesis of a sulfonamide using this compound as described in the patent literature.
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3-(1H-Pyrazol-3-yl)aniline | Triethylamine | Dichloromethane (DCM) | -60 to 25 | 12 | Not explicitly stated | WO2016040505A1 |
| N-(5-chloro-3-((2,6-dimethoxyphenyl)amino)pyrazin-2-yl)acetamide | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | 56 | CA3115472A1 |
Experimental Protocols
Protocol 1: General Procedure for the N-Sulfonylation of Amines
This protocol is adapted from the procedure described in patent WO2016040505A1 for the synthesis of SMYD inhibitors.[1]
1. Materials:
-
Amine substrate (e.g., 3-(1H-Pyrazol-3-yl)aniline)
-
This compound (1.23 equiv)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stirring bar
-
Cooling bath (e.g., dry ice/acetone)
2. Reaction Setup:
-
To a solution of the amine substrate in anhydrous dichloromethane, add triethylamine.
-
Cool the resulting solution to -60 °C in a dry ice/acetone bath under an inert atmosphere (N₂ or Ar).
3. Addition of this compound:
-
Add this compound (1.23 equivalents) in portions to the cooled amine solution.
4. Reaction:
-
Allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture for 12 hours at 25 °C.
5. Work-up and Purification:
-
Concentrate the resulting mixture under vacuum.
-
The crude product can then be purified by standard methods such as flash column chromatography on silica gel.
Protocol 2: Synthesis of N-(1-(2,6-dimethoxyphenyl)-2-(6-ethoxypyridin-2-yl)-1H-imidazo[4,5-b]pyrazin-6-yl)-4-oxocyclohexane-1-sulfonamide
This synthesis is reported in patent CA3115472A1 for the preparation of compounds for treating conditions associated with APJ receptor activity.[2] While the full detailed procedure is referenced as "Method C, step D" within the patent, the product and yield are provided. The general procedure outlined in Protocol 1 can be considered a representative method. The reported yield for a similar sulfonamide synthesis using this compound was 56%.[2][3]
Visualizations
Diagram 1: General Sulfonylation Reaction Workflow
Caption: Experimental workflow for the synthesis of sulfonamides.
Diagram 2: Logical Relationship in Sulfonamide Synthesis
Caption: Key components in a typical sulfonylation reaction.
References
- 1. WO2016040505A1 - Smyd inhibitors - Google Patents [patents.google.com]
- 2. CA3115472A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]
- 3. Compounds and compositions for treating conditions associated with APJ receptor activity | TREA [trea.com]
Application Notes and Protocols: The Use of 4-Oxocyclohexane-1-sulfonyl chloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Oxocyclohexane-1-sulfonyl chloride as a versatile building block in the discovery of novel therapeutic agents. This document outlines its potential applications in the synthesis of enzyme inhibitors, provides detailed experimental protocols for the synthesis of derivative compounds, and visualizes relevant biological pathways and experimental workflows.
Introduction
This compound is a bifunctional reagent featuring a reactive sulfonyl chloride moiety and a ketone functional group. This unique combination allows for the facile introduction of the 4-oxocyclohexylsulfonamide scaffold into a variety of molecular frameworks. The resulting sulfonamides are of significant interest in medicinal chemistry due to their established roles as pharmacophores in a multitude of clinically relevant drugs. The cyclohexyl ring provides a three-dimensional scaffold that can be explored for structure-activity relationship (SAR) studies, while the ketone offers a handle for further chemical modifications, such as reduction to a hydroxyl group or reductive amination to introduce additional diversity.
Key Applications in Drug Discovery
The primary application of this compound in drug discovery lies in the synthesis of sulfonamide derivatives as potential enzyme inhibitors. Two prominent areas of focus are carbonic anhydrase inhibitors and kinase inhibitors.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1][2] Primary sulfonamides are a well-established class of potent CA inhibitors, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.
By reacting this compound with various amines, particularly aromatic and heterocyclic amines, novel CA inhibitors can be synthesized. The 4-oxocyclohexyl moiety can explore interactions with amino acid residues within the active site cavity, potentially leading to inhibitors with improved potency and isoform selectivity.
Kinase Inhibitors
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] Consequently, kinase inhibitors are a major focus of modern drug discovery. The sulfonamide group is a common feature in many approved and investigational kinase inhibitors, where it can act as a hydrogen bond donor or acceptor, contributing to the binding affinity of the inhibitor to the kinase domain. The 4-oxocyclohexylsulfonamide scaffold can be incorporated into kinase inhibitor designs to probe the ATP-binding site and achieve potent and selective inhibition.
Data Presentation: Representative Biological Activity of Sulfonamide-Based Inhibitors
Table 1: Representative Inhibition Data for Sulfonamide-Based Carbonic Anhydrase Inhibitors
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| Pyridazinone-based sulfonamides | hCA I | 23.5 - 362.8 | [1] |
| Pyridazinone-based sulfonamides | hCA II | 8.7 - 245.1 | [1] |
| Benzenesulfonamide derivatives | VchCAα | <100 | [4] |
| Benzenesulfonamide derivatives | hCA I | <100 | [4] |
hCA: human Carbonic Anhydrase; VchCA: Vibrio cholerae Carbonic Anhydrase
Table 2: Representative Inhibitory Activity of Sulfonamide-Containing Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |
| 4-Anilinoquinazoline derivatives | EGFR | Potent Inhibition | - | [3] |
| 4-Anilinoquinazoline derivatives | VEGFR-2 | Potent Inhibition | - | [3] |
| Pyrazole-based compounds | - | 10 - 10.56 | HNO-97 | [1] |
IC₅₀: Half-maximal inhibitory concentration; EGFR: Epidermal Growth Factor Receptor; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2
Experimental Protocols
The following are detailed protocols for the synthesis of N-substituted-4-oxocyclohexane-1-sulfonamides, which are the primary derivatives obtained from the title compound.
Protocol 1: General Procedure for the Synthesis of N-Aryl/Heteroaryl-4-oxocyclohexane-1-sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.[5]
Materials:
-
This compound
-
Appropriate aromatic or heterocyclic amine (1.0 equivalent)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (1.5 - 2.0 equivalents)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the aromatic or heterocyclic amine (1.0 equivalent) in anhydrous DCM or THF under a nitrogen atmosphere.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. To the cooled solution, add triethylamine or pyridine (1.5 - 2.0 equivalents) dropwise with stirring.
-
Addition of Sulfonyl Chloride: Prepare a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted-4-oxocyclohexane-1-sulfonamides
Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 equivalent)
-
Microwave reactor with sealed vessels
-
Optional: a minimal amount of a high-boiling point solvent like N,N-dimethylformamide (DMF) if the reactants are solid.
Procedure:
-
Reaction Mixture: In a microwave-safe reaction vessel, combine this compound (1.0 equivalent) and the desired amine (1.0 equivalent). If necessary, add a minimal amount of DMF to ensure proper mixing.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) and power for a predetermined time (e.g., 10-30 minutes). The optimal conditions should be determined for each specific reaction.
-
Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate. Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of this compound in drug discovery.
Caption: Synthetic workflow for generating potential enzyme inhibitors.
Caption: Inhibition of the carbonic anhydrase catalytic cycle.
Caption: Mechanism of kinase inhibition by ATP-competitive inhibitors.
References
- 1. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application of 4-Oxocyclohexane-1-sulfonyl chloride in Medicinal Chemistry: A Guide for Researchers
For researchers, scientists, and drug development professionals, 4-Oxocyclohexane-1-sulfonyl chloride emerges as a versatile building block in the synthesis of novel therapeutic agents. Its unique structural features, combining a reactive sulfonyl chloride with a cyclohexanone moiety, offer a valuable scaffold for the design of targeted inhibitors, particularly in the realm of oncology.
This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its potential in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.
Application Notes
This compound serves as a key intermediate for the synthesis of a variety of bioactive molecules. The primary application lies in its reaction with primary or secondary amines to form the corresponding sulfonamides. This sulfonamide linkage is a well-established pharmacophore in numerous approved drugs. The presence of the cyclohexanone ring introduces a three-dimensional structural element that can be exploited to achieve specific interactions with biological targets.
Key Advantages in Drug Discovery:
-
Structural Diversity: The cyclohexanone ring can be further functionalized, allowing for the creation of diverse chemical libraries for screening.
-
Scaffold for Kinase Inhibitors: The cyclohexanone motif has been identified in various kinase inhibitors, suggesting its potential for targeting the ATP-binding site or allosteric pockets.
-
Targeting STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in tumor cell proliferation, survival, and metastasis. Several studies have highlighted the potential of molecules containing a cyclohexanone core to inhibit the STAT3 signaling pathway, making this compound a promising starting material for the development of novel STAT3 inhibitors.[1] Persistent activation of STAT3 is a hallmark of many cancers, and its inhibition is a validated therapeutic strategy.[2]
The rationale for using this compound in the design of STAT3 inhibitors is based on the established success of other small molecules that target this pathway. For instance, curcumin and its analogs, which contain a central keto-enol group, have been shown to inhibit STAT3.[1] More rigid structures, such as those incorporating a spiro-cyclohexyl ring, have demonstrated potent STAT3 inhibitory activity.[1] By incorporating the 4-oxocyclohexane scaffold, medicinal chemists can explore novel chemical space and potentially develop more potent and selective STAT3 inhibitors.
Quantitative Data of Structurally Related STAT3 Inhibitors
While specific quantitative data for direct derivatives of this compound are not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related compounds that highlight the potential of the sulfonamide and cyclohexanone scaffolds in targeting STAT3 and other kinases.
| Compound Class/Name | Target | IC50 (µM) | Cell Line | Reference |
| Benzenesulfonamide Derivative 11 | STAT3 Phosphorylation | - | - | [2] |
| FLLL31 (Curcumin analog) | STAT3 Phosphorylation | <5 | MDA-MB-231 (Breast), PANC-1 (Pancreatic) | [1] |
| FLLL32 (Curcumin analog with spiro-cyclohexyl ring) | STAT3 Phosphorylation | <5 | MDA-MB-231 (Breast), PANC-1 (Pancreatic) | [1] |
| WP1066 (AG490 analog) | STAT3 Phosphorylation | 5.6 | U87-MG (Glioma) | [3] |
| WP1066 (AG490 analog) | STAT3 Phosphorylation | 3.7 | U373-MG (Glioma) | [3] |
| Sulfonamide-acetamide Derivative | DHFR | - | A-549 (Lung), MCF-7 (Breast) | [4] |
| Macrocyclic PI3K/mTOR Inhibitor 14 | PI3Kα | 0.0008 | - | [5] |
| Macrocyclic PI3K/mTOR Inhibitor 14 | mTOR | 0.0033 | - | [5] |
Experimental Protocols
This section provides a detailed protocol for a key reaction involving this compound: the synthesis of N-aryl-4-oxocyclohexane-1-sulfonamides.
Protocol 1: General Procedure for the Synthesis of N-Aryl-4-oxocyclohexane-1-sulfonamides
This protocol describes the reaction of this compound with a primary aniline derivative.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine or pyridine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution over 15-20 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (aniline) is consumed. The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-4-oxocyclohexane-1-sulfonamide.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: General reaction scheme for the synthesis of sulfonamides.
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Caption: Inhibition of the STAT3 signaling pathway.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Oxocyclohexane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small-molecule kinase inhibitors has become a major focus in drug discovery. The sulfonamide functional group is a key pharmacophore in many clinically approved drugs and is known to act as a hinge-binder in the ATP-binding pocket of many kinases. This document provides a detailed protocol for the synthesis of a potential kinase inhibitor utilizing 4-Oxocyclohexane-1-sulfonyl chloride as a key building block to introduce a desirable three-dimensional structural motif.
The 4-oxocyclohexane moiety can provide a valuable scaffold for further functionalization and can influence the physicochemical properties of the final compound, such as solubility and cell permeability. The synthetic protocol described herein details the reaction of this compound with a representative aminopyrimidine scaffold, a common core in many kinase inhibitors.
Hypothetical Kinase Inhibitor Profile
For the purpose of this application note, we will describe the synthesis of a hypothetical kinase inhibitor, (S)-N-(4-methylpyrimidin-2-yl)-4-oxocyclohexane-1-sulfonamide . The aminopyrimidine core is a well-established kinase hinge-binding motif. The 4-oxocyclohexane-1-sulfonamide moiety is introduced to explore new interactions within the ATP binding site and to modulate the ADME properties of the resulting molecule.
Potential Kinase Targets
Given the aminopyrimidine core, this class of compounds could potentially inhibit a range of serine/threonine and tyrosine kinases. Initial screening should be directed towards kinases known to be inhibited by aminopyrimidine-based compounds, including:
-
Cyclin-Dependent Kinases (CDKs)
-
Aurora Kinases
-
Janus Kinases (JAKs)
-
Src family kinases
Data Presentation
The following tables summarize the hypothetical characterization and biological activity data for the synthesized compound.
Table 1: Physicochemical and Yield Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) |
| (S)-N-(4-methylpyrimidin-2-yl)-4-oxocyclohexane-1-sulfonamide | C₁₁H₁₅N₃O₃S | 285.32 | White solid | 75 |
Table 2: In Vitro Kinase Inhibition Data (Hypothetical)
| Kinase Target | IC₅₀ (nM) |
| CDK2/cyclin A | 150 |
| CDK9/cyclin T1 | 85 |
| Aurora A | 320 |
| Src | >1000 |
| Abl | >1000 |
Experimental Protocols
Protocol 1: Synthesis of (S)-N-(4-methylpyrimidin-2-yl)-4-oxocyclohexane-1-sulfonamide
Materials:
-
This compound
-
2-Amino-4-methylpyrimidine
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-amino-4-methylpyrimidine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Kinase Inhibition Assay (Luminescence-based ATP Depletion Assay)
Materials:
-
Kinase of interest (e.g., CDK9/cyclin T1)
-
Substrate peptide
-
ATP
-
Kinase buffer
-
Synthesized inhibitor compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time for the specific kinase.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Synthetic scheme for the preparation of the target kinase inhibitor.
Caption: Simplified CDK-mediated cell cycle signaling pathway.
Application Notes and Protocols: Synthesis and Evaluation of Novel GPCR Modulators Utilizing 4-Oxocyclohexane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in humans, playing crucial roles in a myriad of physiological processes. Consequently, they are a primary focus of drug discovery efforts. Allosteric modulation of GPCRs, which involves the binding of a ligand to a site topographically distinct from the endogenous ligand binding site, offers a promising strategy for achieving greater subtype selectivity and improved safety profiles.[1][2] The sulfonamide moiety is a key pharmacophore in many biologically active molecules, valued for its ability to form critical hydrogen bond interactions with protein targets and for its favorable metabolic stability.
This document provides detailed application notes and protocols for the synthesis of a library of potential G-protein coupled receptor (GPCR) modulators using 4-Oxocyclohexane-1-sulfonyl chloride as a key building block. The protocols described herein outline a straightforward and efficient synthetic approach to generate a diverse set of N-substituted 4-oxocyclohexane-1-sulfonamides. Furthermore, detailed methodologies for the preliminary biological evaluation of these compounds as modulators of a representative GPCR, the C-X-C chemokine receptor type 4 (CXCR4), are provided.
Chemistry: Synthesis of a 4-Oxocyclohexane-1-sulfonamide Library
The core synthetic strategy involves the reaction of this compound with a diverse panel of primary and secondary amines to generate the corresponding sulfonamides. This reaction, a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, is a robust and widely used method for the formation of sulfonamide bonds.[3][4] The presence of the ketone functionality in the cyclohexane ring offers a potential site for further chemical modification to expand the chemical diversity of the library.
General Reaction Scheme:
Caption: General reaction for the synthesis of 4-oxocyclohexane-1-sulfonamides.
Experimental Protocol: General Procedure for the Synthesis of N-substituted 4-oxocyclohexane-1-sulfonamides
This protocol provides a general guideline and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Selected primary or secondary amine (1.0 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in anhydrous DCM. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Representative Synthesis Data
The following table summarizes representative data for the synthesis of a small library of 4-oxocyclohexane-1-sulfonamides from a diverse set of amines. Please note that these are representative yields and purities, and actual results may vary.
| Compound ID | Amine (R1R2NH) | Molecular Weight ( g/mol ) | Yield (%) | Purity (LC-MS, %) |
| OCSA-01 | Aniline | 253.32 | 85 | >98 |
| OCSA-02 | 4-Fluoroaniline | 271.31 | 82 | >99 |
| OCSA-03 | Benzylamine | 267.35 | 91 | >98 |
| OCSA-04 | Piperidine | 245.34 | 88 | >97 |
| OCSA-05 | Morpholine | 247.31 | 93 | >99 |
Biology: Evaluation of GPCR Modulatory Activity
To assess the potential of the synthesized compounds as GPCR modulators, a series of in vitro functional assays are performed. The C-X-C chemokine receptor type 4 (CXCR4) is chosen as a representative GPCR target. CXCR4 is primarily coupled to the Gi alpha subunit of the heterotrimeric G protein complex.[5][6] Activation of CXCR4 by its endogenous ligand, CXCL12, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][7] Additionally, the Gβγ subunits released upon Gi activation can stimulate phospholipase C (PLC), leading to an increase in intracellular calcium concentration.[5][6] Therefore, both cAMP and calcium flux assays are suitable for screening for CXCR4 modulators.
Signaling Pathway: CXCR4-Mediated Signaling
References
- 1. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 2. Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor [mdpi.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abeomics.com [abeomics.com]
- 6. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 7. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Coupling with 4-Oxocyclohexane-1-sulfonyl chloride
Welcome to the technical support center for optimizing sulfonamide coupling reactions involving 4-Oxocyclohexane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for coupling this compound with an amine?
The most common method for forming the sulfonamide bond is the reaction of this compound with a primary or secondary amine.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2]
Q2: Which bases are recommended for this coupling reaction?
Pyridine or triethylamine are commonly used as bases to scavenge the HCl produced.[2] The choice of base can influence the reaction rate and selectivity. It is crucial to use a dry, non-nucleophilic base to avoid unwanted side reactions.
Q3: What solvents are suitable for this reaction?
Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for sulfonamide coupling reactions to avoid hydrolysis of the sulfonyl chloride.[3] Anhydrous conditions are highly recommended to maximize yield.[2]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of the starting materials (amine and sulfonyl chloride) and the formation of the sulfonamide product.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis of this compound: The sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[2] | - Ensure all glassware is thoroughly oven-dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Poor quality of the sulfonyl chloride: The reagent may have degraded during storage. | - Use a fresh bottle of this compound or purify the existing stock if necessary. | |
| Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or low reactivity of the amine. | - Extend the reaction time. - Gradually increase the reaction temperature while monitoring for side product formation. - For less nucleophilic amines (e.g., anilines), consider using a stronger base or a more forcing solvent.[4] | |
| Formation of Multiple Products | Di-sulfonylation of primary amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated byproduct.[2] | - Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. - Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate.[2] |
| Side reactions involving the ketone group: The oxo-group on the cyclohexane ring may undergo side reactions under certain conditions. | - Maintain mild reaction conditions (low temperature, appropriate base). - Protect the ketone functionality if it is found to be reactive under the desired coupling conditions. | |
| Difficult Purification | Presence of unreacted starting materials: Incomplete conversion can lead to challenges in isolating the pure product. | - Optimize the reaction conditions to drive the reaction to completion. - Employ column chromatography for purification. |
| Formation of polar byproducts: The presence of the sulfonic acid byproduct from hydrolysis can complicate purification. | - Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove the acidic byproduct. |
Experimental Protocols
General Protocol for Sulfonamide Coupling with a Primary Amine
This protocol provides a general procedure for the coupling of this compound with a primary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Troubleshooting low yield in sulfonamide synthesis with 4-Oxocyclohexane-1-sulfonyl chloride
Technical Support Center: Sulfonamide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of sulfonamides, with a specific focus on reactions involving 4-Oxocyclohexane-1-sulfonyl chloride.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to low yields in your sulfonamide synthesis.
Question: My reaction yield is very low or I'm not seeing any product formation. What are the first things I should check?
Answer: Low to no product formation is a common issue that can often be traced back to the quality of your starting materials or the reaction setup.
-
Purity of Starting Materials: The purity of both the amine and the sulfonyl chloride is critical.[1] this compound is particularly sensitive to moisture and can hydrolyze over time.[1] It is recommended to use freshly opened or properly stored reagents. You can verify the purity of your starting materials using techniques like NMR or LC-MS.[1]
-
Moisture Contamination: Sulfonyl chlorides react with water, leading to the formation of the corresponding sulfonic acid, which will not react with the amine.[2][3] Ensure all glassware is thoroughly dried and that you are using anhydrous solvents.
-
Incorrect Reaction Conditions: Temperature control is crucial.[1] Many sulfonamide syntheses are exothermic. The initial addition of the sulfonyl chloride should often be done at a lower temperature (e.g., 0 °C) to control the reaction rate, followed by warming to room temperature or heating to drive the reaction to completion.[1]
Question: I've confirmed my reagents are pure and my setup is anhydrous, but the yield is still poor. What other reaction parameters should I investigate?
Answer: If reagent quality is not the issue, optimizing the reaction parameters is the next logical step.
-
Choice of Base and Solvent: The base plays a crucial role in neutralizing the HCl gas produced during the reaction.[4][5] Common bases include pyridine or triethylamine. The base should be strong enough to deprotonate the amine but not so strong that it causes unwanted side reactions.[1] The solvent must be inert to the reaction conditions and capable of dissolving the reactants.[1] Aprotic solvents like Dichloromethane (DCM) or Acetonitrile (CH3CN) are common choices.[4]
-
Stoichiometry: Precise measurement of reactants is essential. An excess of the amine (e.g., 1.1 to 1.5 equivalents) is sometimes used to ensure the complete consumption of the sulfonyl chloride and can also act as the base.[1][4]
-
Order of Addition: The standard and most effective method involves the slow, dropwise addition of the sulfonyl chloride solution to a cooled solution of the amine and base.[1] This helps to control the initial exothermic reaction and minimize side product formation.[1]
Question: I'm observing multiple spots on my TLC plate, suggesting side reactions are occurring. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products is a clear indicator of side reactions.
-
Hydrolysis of Sulfonyl Chloride: The most common side product is the sulfonic acid resulting from the reaction of this compound with trace amounts of water.[2][3] To minimize this, ensure strictly anhydrous conditions. The low solubility of some sulfonyl chlorides in water can sometimes protect them from extensive hydrolysis, allowing the reaction to proceed even in aqueous-based processes, but this is highly substrate-dependent.[2]
-
Reaction with Solvent: Ensure your chosen solvent is inert. Protic solvents, for example, can react with the highly electrophilic sulfonyl chloride.[1]
-
Dimerization/Polymerization: Depending on the nature of your amine, self-condensation or other side reactions can occur. Optimizing the stoichiometry and maintaining a controlled, low temperature during the addition of the sulfonyl chloride can help mitigate these issues.
Question: I believe the reaction worked, but I'm losing a significant amount of product during workup and purification. How can I improve my product recovery?
Answer: Product loss during isolation is a frequent cause of low apparent yield.
-
Aqueous Workup: If your sulfonamide product has some solubility in the aqueous phase, you may be losing it during the washing steps. To maximize recovery, perform multiple extractions with a suitable organic solvent.[1]
-
Purification Method: Sulfonamides are typically crystalline solids and can often be purified by recrystallization.[5][6] If your product is difficult to crystallize, silica gel chromatography is a reliable alternative.[7] Choosing the right solvent system is critical for both techniques to avoid product loss.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for sulfonamide synthesis from a sulfonyl chloride? A1: The synthesis is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of the sulfonamide bond. A base is used to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.[4]
Q2: What is a typical expected yield for this type of reaction? A2: Under optimized conditions, the reaction of a sulfonyl chloride with a primary or secondary amine can produce high yields, often exceeding 80-90%.[8] However, yields can be significantly lower if conditions are not optimized or if side reactions occur.
Q3: How does the nucleophilicity of the amine affect the reaction? A3: The reactivity of the amine is a key factor. In general, primary amines are highly reactive.[8] The nucleophilicity of the amine can be reduced by steric hindrance or by electron-withdrawing groups, which may require more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve a good yield.
Q4: Can I use an inorganic base like potassium carbonate? A4: Yes, inorganic bases like potassium carbonate have been used in sulfonylation reactions.[8] The choice of base often depends on the specific substrates and the solvent system being used. Organic bases like pyridine and triethylamine are very common because they are soluble in the organic solvents typically used for this reaction.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key experimental parameters that can be adjusted to optimize the yield of your sulfonamide synthesis.
| Parameter | Condition 1 | Condition 2 | Rationale & Remarks |
| Temperature | 0 °C to Room Temp | Room Temp to Reflux | Low initial temperature controls exothermic reaction; heating may be required to drive slow reactions to completion.[1] |
| Base | Pyridine | Triethylamine (TEA) | Both are effective at neutralizing HCl. Pyridine is less basic than TEA and can sometimes be a better choice for sensitive substrates. |
| Equivalents of Amine | 1.0 - 1.1 eq. | 1.2 - 1.5 eq. | A slight excess of the amine can help drive the reaction to completion.[4] |
| Solvent | Dichloromethane (DCM) | Acetonitrile (CH3CN) | Both are common aprotic solvents. Choice depends on reactant solubility and downstream processing.[4] |
| Addition Method | Dropwise addition | Single portion | Dropwise addition of the sulfonyl chloride is strongly recommended to control the reaction rate and temperature.[1] |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-4-oxocyclohexane-1-sulfonamide
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.
-
Preparation of Amine Solution:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the base (e.g., triethylamine or pyridine, 1.1 to 1.5 equivalents) to the solution and stir for 10 minutes.[4]
-
-
Preparation of Sulfonyl Chloride Solution:
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
-
Reaction:
-
Slowly add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (overnight).
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
Visualizations
Caption: General reaction pathway for sulfonamide synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Relationship between experimental parameters and reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cbijournal.com [cbijournal.com]
Technical Support Center: Purification of 4-Oxocyclohexane-1-sulfonamides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-oxocyclohexane-1-sulfonamides. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides
Recrystallization
Recrystallization is a primary technique for the purification of solid 4-oxocyclohexane-1-sulfonamides. Success is contingent on the appropriate choice of solvent and careful execution of the procedure.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with a low-melting eutectic mixture.[1] | - Add a small amount of additional hot solvent to redissolve the oil.[1]- Attempt to induce crystallization by scratching the inside of the flask with a glass rod.[1]- Introduce a seed crystal from a previous successful batch.[1]- Switch to a lower-boiling point solvent or a solvent/anti-solvent system.[1] |
| Low or no crystal formation upon cooling. | - Too much solvent was used.- The compound is highly soluble in the solvent even at low temperatures. | - If the mother liquor has not been discarded, try boiling off some of the solvent to concentrate the solution and attempt cooling again.[2]- If a single solvent is ineffective, employ a solvent/anti-solvent system. Dissolve the compound in a "good" solvent and slowly add a miscible "anti-solvent" in which the compound is insoluble until turbidity is observed.[1][3] |
| Crystals form too quickly. | Rapid crystallization can trap impurities within the crystal lattice.[2] | - Reheat the solution and add a small amount of extra solvent to ensure the solution is not overly saturated.[2]- Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1] |
| Colored impurities in the final product. | Colored impurities are present in the crude material. | - During the hot dissolution step, add a small amount of activated charcoal to the solution and perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.[1] |
| Amorphous powder is obtained instead of crystals. | Rapid precipitation of the solid. | - Try a slower cooling rate.- Use a solvent/anti-solvent system to control the precipitation rate.[1]- Consider allowing the solvent to evaporate slowly over several days. |
Column Chromatography
Flash column chromatography is a versatile technique for purifying 4-oxocyclohexane-1-sulfonamides, especially when dealing with complex mixtures or when recrystallization is ineffective.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the desired compound from impurities. | - Inappropriate solvent system (eluent).- Column overloading.- Poorly packed column (channeling). | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the target compound in a slightly more polar solvent system than the one you plan to use for the column.[4]- Use an appropriate adsorbent-to-sample ratio, typically 20-50 times the sample weight.[5]- Ensure the column is packed uniformly without air bubbles or channels.[5][6] |
| The compound does not move from the origin (streaking at the top). | The eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). |
| All compounds elute together at the solvent front. | The eluent is too polar. | - Start with a less polar solvent system. |
| Tailing of the desired compound's peak. | - Interactions between the polar sulfonamide and the acidic silica gel.- The presence of acidic impurities. | - Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) to neutralize the acidic sites on the silica gel, or acetic acid if the compound is acidic. |
| Irreproducible results. | - Inconsistent column packing.- Changes in solvent composition.- Column deactivation. | - Standardize the column packing procedure.[7]- Use freshly prepared solvents for the mobile phase.- Ensure the silica gel is not deactivated by moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing 4-oxocyclohexane-1-sulfonamides?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[8] For compounds with both a ketone and a sulfonamide group, moderately polar to polar solvents are often suitable. Good starting points for solvent screening include ethanol, isopropanol, ethyl acetate, and acetone.[9] Water can also be used, sometimes in combination with a miscible organic solvent like ethanol or acetone (a mixed solvent system).[2]
Q2: How can I remove unreacted starting materials or side-products from my 4-oxocyclohexane-1-sulfonamide synthesis?
A2: The choice of purification method depends on the nature of the impurities. If the impurities have significantly different polarities from your product, flash column chromatography is often the most effective method.[4] If the impurities are isomers or have very similar polarities, recrystallization might be a better option, provided a suitable solvent can be found that selectively crystallizes your desired product.
Q3: The ketone group in my 4-oxocyclohexane-1-sulfonamide seems to be causing issues during purification. What should I be aware of?
A3: The ketone functionality can lead to specific side reactions. For example, if using an alcohol as a purification solvent, there is a possibility of forming a ketal, especially under acidic conditions. Additionally, reactive ketones can form bisulfite adducts if exposed to sodium bisulfite, which can sometimes be used as a purification strategy to separate ketones from other compounds.[10] Be mindful of the pH and reactivity of your purification conditions.
Q4: How do I choose the right mobile phase for column chromatography of my 4-oxocyclohexane-1-sulfonamide?
A4: The best practice is to first perform Thin Layer Chromatography (TLC) with various solvent systems.[7] A good starting point for a moderately polar compound like a 4-oxocyclohexane-1-sulfonamide is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4] By testing different ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes), you can find a system where your desired compound has an Rf value between 0.25 and 0.35, which is ideal for good separation on a column.[4]
Q5: My purified 4-oxocyclohexane-1-sulfonamide shows multiple spots on TLC. What could be the reason?
A5: This could be due to several factors:
-
Incomplete purification: The purification method may not have been effective enough to remove all impurities.
-
Decomposition: The compound may be unstable on the silica gel of the TLC plate.
-
Polymorphism: While less common to observe as distinct spots on TLC, different crystalline forms can sometimes exhibit slightly different chromatographic behavior.[9]
-
Tautomerism: The ketone may exist in equilibrium with its enol form, which could potentially lead to streaking or multiple spots under certain conditions.
To investigate, try using different TLC solvent systems and consider analyzing the sample by HPLC or NMR to get a clearer picture of the purity.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Determine a suitable solvent where the 4-oxocyclohexane-1-sulfonamide is soluble when hot and insoluble when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the selected solvent. Heat the mixture to boiling (using a hot plate and a boiling chip) and add more hot solvent in small portions until the solid just dissolves completely.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[1]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove the charcoal or any insoluble impurities.[11]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates with different solvent systems (e.g., varying ratios of ethyl acetate in hexanes). Aim for an Rf of 0.25-0.35 for the target compound.[4]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase. Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed without air bubbles.[4][6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column (dry loading).[4][6]
-
Elution: Carefully add the mobile phase to the column and begin collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-oxocyclohexane-1-sulfonamide.
Visualizations
Caption: A general workflow for the purification and analysis of 4-oxocyclohexane-1-sulfonamides.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. silicycle.com [silicycle.com]
- 8. mt.com [mt.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.ualberta.ca [chem.ualberta.ca]
Stability of 4-Oxocyclohexane-1-sulfonyl chloride under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 4-Oxocyclohexane-1-sulfonyl chloride in experimental settings. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a reactive compound and should be handled with care. Like other sulfonyl chlorides, it is sensitive to moisture and nucleophiles. The primary degradation pathway is hydrolysis to the corresponding sulfonic acid. The presence of the ketone functionality may introduce additional reaction pathways, particularly under basic conditions where enolization can occur. For optimal stability, it should be stored in a cool, dry environment, preferably under an inert atmosphere.[1]
Q2: How should I properly store this compound?
To ensure the longevity of the compound, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from moisture. Handling under an inert gas like nitrogen or argon is also advisable to prevent hydrolysis from atmospheric moisture.[1]
Q3: Is this compound stable in common organic solvents?
This compound is generally stable in anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile for the duration of a typical reaction. However, prolonged storage in solution is not recommended. Protic solvents, especially in the presence of any moisture, can lead to solvolysis.
Q4: What are the expected decomposition products of this compound?
The most common decomposition product is 4-oxocyclohexane-1-sulfonic acid, resulting from hydrolysis. Under certain conditions, other byproducts may form. For instance, in the presence of strong bases, reactions involving the enolizable ketone could occur. In some cases, sulfonyl chlorides can also undergo elimination to form sulfenes, particularly in the presence of a base.
Troubleshooting Guides
Issue 1: Low yield or no product formation in a reaction with a nucleophile (e.g., amine).
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure the starting material is of high purity and has been stored correctly. Consider re-purifying if necessary. Use freshly opened or properly stored reagent. |
| Presence of moisture in the reaction | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient reactivity of the nucleophile | Consider using a stronger base or a catalyst to facilitate the reaction. Increasing the reaction temperature may also be beneficial, but monitor for decomposition. |
| Side reactions involving the ketone group | If using a strong base, consider a non-nucleophilic base to avoid reactions at the carbonyl. Alternatively, protect the ketone group prior to the reaction with the sulfonyl chloride. |
Issue 2: Multiple spots on TLC analysis of the crude reaction mixture.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the starting material | Minimize exposure to water during the reaction and workup. Use anhydrous workup conditions if possible. |
| Decomposition under reaction conditions | Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged heating. Consider running the reaction at a lower temperature. |
| Formation of byproducts from side reactions | Analyze the byproducts (e.g., by LC-MS or NMR) to understand the side reactions. This could indicate the need for a protecting group strategy for the ketone or the use of alternative bases or solvents. |
Quantitative Data Summary
| Parameter | Effect on Stability | General Recommendation |
| pH | Less stable at high pH due to accelerated hydrolysis.[2] More stable under acidic to neutral conditions. | Maintain pH below 7 during aqueous workup. Use of a buffer system can help control pH.[3][4] |
| Temperature | Higher temperatures accelerate decomposition. | Store at 2-8°C. Run reactions at the lowest effective temperature. |
| Moisture | Highly susceptible to hydrolysis. | Use anhydrous conditions for storage and reactions. |
| Nucleophiles | Reacts readily with nucleophiles (e.g., amines, alcohols, water). | Avoid unintended exposure to nucleophiles. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.[5][6]
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent.
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Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: A flowchart illustrating the key steps in a typical sulfonamide synthesis using this compound.
Caption: Diagram showing the primary degradation pathway (hydrolysis) and a potential side reaction pathway for this compound.
Caption: A logical workflow for troubleshooting low yields in reactions involving this compound.
References
- 1. CAS No. 1262409-43-7 Specifications | Ambeed [ambeed.com]
- 2. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH, ionic strength and oxygen burden on the chemical stability of EPC/cholesterol liposomes under accelerated conditions. Part 1: Lipid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Overcoming steric hindrance in reactions of 4-Oxocyclohexane-1-sulfonyl chloride
Welcome to the technical support center for 4-Oxocyclohexane-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges in reactions involving this versatile building block, with a particular focus on steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a valuable reagent in medicinal chemistry and organic synthesis. Its principal use is to introduce the 4-oxocyclohexanesulfonyl group into molecules. This is typically achieved through reactions with primary or secondary amines to form sulfonamides, or with alcohols to yield sulfonate esters. The resulting sulfonamide and sulfonate moieties are important pharmacophores found in a variety of biologically active compounds.
Q2: What are the main challenges when working with this compound?
A2: The primary challenge in reactions with this compound is steric hindrance. The cyclohexane ring, particularly in its stable chair conformation, can sterically encumber the sulfonyl chloride group. This can impede the approach of nucleophiles, especially bulky ones, to the electrophilic sulfur atom, leading to slow reaction rates or low yields.[1] Additionally, the presence of the ketone functionality may require consideration of protecting group strategies to avoid unwanted side reactions under certain conditions.
Q3: How does the purity of this compound and other reagents affect the reaction outcome?
A3: Reagent purity is critical for successful reactions. This compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under standard sulfonylation conditions. Therefore, it is imperative to use anhydrous solvents and oven-dried glassware.[1] Impurities in the nucleophile (amine or alcohol) or base can also lead to side reactions and complicate purification.
Q4: What are the common side reactions observed in reactions with this compound?
A4: Common side reactions include:
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Hydrolysis: Reaction with water to form 4-oxocyclohexane-1-sulfonic acid.
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Double Sulfonylation: Primary amines can sometimes react with two molecules of the sulfonyl chloride to form a sulfonyl imide, although this is less common with sterically hindered reagents.[1]
-
Reactions involving the ketone: The ketone group might react under certain basic or acidic conditions, or with specific nucleophiles.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Probable Cause | Troubleshooting Steps |
| Steric Hindrance | - Increase Reaction Temperature: Providing more kinetic energy can help overcome the activation energy barrier caused by steric repulsion. Consider running the reaction at a higher temperature or at reflux.[1] - Use a Less Hindered Base: Bulky bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can exacerbate steric hindrance. Switch to a smaller, non-nucleophilic base such as pyridine.[1] - Add a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate. |
| Poor Nucleophile Reactivity | - Select a More Nucleophilic Reagent: If possible, consider using a less sterically hindered or more electronically activated nucleophile. - Activate the Nucleophile: For alcohols, conversion to the corresponding alkoxide with a strong, non-nucleophilic base (e.g., NaH) prior to the addition of the sulfonyl chloride can improve reactivity. |
| Reagent Decomposition | - Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.[1] - Check Reagent Purity: Verify the purity of all starting materials. |
Issue 2: Formation of Multiple Products
| Probable Cause | Troubleshooting Steps |
| Double Sulfonylation of Primary Amines | - Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the sulfonyl chloride to favor monosulfonylation.[1] |
| Side Reactions with the Ketone | - Use a Protecting Group: If the reaction conditions are harsh, consider protecting the ketone as a ketal (e.g., using ethylene glycol) prior to the sulfonylation reaction. The protecting group can be removed in a subsequent step. |
| Reaction with Impurities | - Purify Starting Materials: Ensure the purity of the sulfonyl chloride, nucleophile, and solvent before starting the reaction. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the yield in the sulfonylation of a generic primary amine and a secondary alcohol with a sterically hindered sulfonyl chloride like this compound.
Table 1: Effect of Base and Catalyst on the Yield of a Sulfonamide
| Entry | Base (equivalents) | Catalyst (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.5) | None | 25 | 24 | 35 |
| 2 | Pyridine (1.5) | None | 25 | 24 | 55 |
| 3 | Pyridine (1.5) | DMAP (0.1) | 25 | 12 | 85 |
| 4 | Triethylamine (1.5) | DMAP (0.1) | 25 | 16 | 70 |
Table 2: Effect of Temperature on the Yield of a Sulfonate Ester
| Entry | Nucleophile | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Isopropanol | Pyridine | 25 | 48 | 20 |
| 2 | Isopropanol | Pyridine | 50 | 24 | 60 |
| 3 | Isopropanol | Pyridine | 80 (reflux) | 12 | 80 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from this compound
-
Reagent Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent), anhydrous dichloromethane (DCM, sufficient to dissolve the amine), and pyridine (1.5 equivalents).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1M HCl to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for Sterically Hindered Amines
-
Reagent Preparation: To a dry, round-bottom flask under an inert atmosphere, add the hindered amine (1.0 equivalent), anhydrous DCM, and a catalytic amount of DMAP (0.1 equivalents).[1]
-
Addition of Base: Add pyridine (1.5 equivalents) and stir the mixture at room temperature for 10 minutes.
-
Reaction Initiation and Monitoring: Follow steps 2-4 from Protocol 1.
-
Work-up and Purification: Follow steps 5-9 from Protocol 1.
Visualizations
Caption: Reaction mechanism for sulfonylation highlighting steric hindrance.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for selecting reaction conditions.
References
Technical Support Center: Reactions of 4-Oxocyclohexane-1-sulfonyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 4-Oxocyclohexane-1-sulfonyl chloride in chemical reactions, with a specific focus on the critical role of the base.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions with this compound?
A1: In the most common application, the reaction of this compound with primary or secondary amines to form sulfonamides, the base acts as a scavenger for the hydrogen chloride (HCl) that is generated as a byproduct.[1] This neutralization is crucial for driving the reaction to completion.
Q2: Which bases are typically recommended for sulfonamide synthesis with this compound?
A2: A variety of organic and inorganic bases can be used. Common choices include tertiary amines like triethylamine (TEA) and pyridine, as well as inorganic bases such as sodium carbonate and potassium carbonate.[2] For less reactive nucleophiles, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) might be beneficial.[3]
Q3: Can the ketone group in this compound cause side reactions?
A3: Yes, the presence of the 4-oxo group introduces the possibility of base-mediated side reactions. Strong bases could potentially promote enolate formation, which might lead to self-condensation or other undesired pathways. The choice of a milder base and careful control of reaction temperature are important to minimize these risks.
Q4: What are the common side reactions observed when reacting this compound with primary amines?
A4: A frequent side reaction is the di-sulfonylation of the primary amine, where two molecules of the sulfonyl chloride react with the amine. This is more likely to occur with an excess of the sulfonyl chloride and a strong base.[3]
Q5: How does the choice of base affect the reaction rate and yield?
A5: The base can influence both the rate and the final yield. A base that is too weak may not effectively neutralize the generated HCl, leading to a slow or incomplete reaction. Conversely, a base that is too strong might encourage side reactions involving the ketone functionality, thereby reducing the yield of the desired product. Sterically hindered bases can sometimes be advantageous in controlling the reaction's selectivity.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide
| Possible Cause | Troubleshooting Steps |
| Ineffective HCl Scavenging | Switch to a stronger base (e.g., from pyridine to triethylamine or DBU). Ensure at least a stoichiometric amount of base is used. |
| Degradation of this compound | This compound can be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[3] |
| Low Nucleophilicity of the Amine | Increase the reaction temperature. Consider using a more polar aprotic solvent like DMF to improve solubility and reaction rate.[3] |
| Side Reactions Involving the Ketone | Use a milder, non-nucleophilic base (e.g., a sterically hindered base like 2,6-lutidine). Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
Issue 2: Formation of a Di-sulfonylation Byproduct with Primary Amines
| Possible Cause | Troubleshooting Steps |
| Excess of this compound | Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents of the amine). |
| Use of a Strong, Unhindered Base | A strong base can deprotonate the initially formed sulfonamide, making it susceptible to a second reaction. Switch to a weaker or more sterically hindered base like pyridine or 2,6-lutidine.[3] |
| High Reaction Temperature | Lowering the reaction temperature can often disfavor the second sulfonylation reaction. |
| Rapid Addition of the Sulfonyl Chloride | Add the this compound solution dropwise to the mixture of the amine and base to maintain a low concentration of the sulfonyl chloride throughout the reaction. |
Data Presentation
The following table provides illustrative data on the effect of different bases on the yield and reaction time for the synthesis of a model N-aryl-4-oxocyclohexane-1-sulfonamide. Please note that this data is hypothetical and intended for comparative purposes.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pyridine | Dichloromethane (DCM) | 25 | 12 | 75 |
| Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 6 | 88 |
| Sodium Carbonate | Acetonitrile | 50 | 18 | 65 |
| 1,8-Diazabicycloundec-7-ene (DBU) | Tetrahydrofuran (THF) | 25 | 4 | 92 |
| 2,6-Lutidine | Dichloromethane (DCM) | 25 | 10 | 82 |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-4-oxocyclohexane-1-sulfonamides
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.1 mmol) and the chosen base (1.5 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) to a concentration of approximately 0.1 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask or syringe, prepare a solution of this compound (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction and Washing: Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted-4-oxocyclohexane-1-sulfonamide.
Mandatory Visualization
References
Technical Support Center: Solvent Effects in Sulfonylation with 4-Oxocyclohexane-1-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in sulfonylation reactions using 4-oxocyclohexane-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the sulfonylation of amines or alcohols with this compound?
A1: The reaction proceeds through a nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of the this compound. This is followed by the elimination of a chloride ion and a proton, forming the corresponding sulfonamide or sulfonate ester. A base is typically required to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1]
Q2: Why is the choice of solvent critical in this reaction?
A2: The solvent plays a crucial role in the solubility of reactants, reaction rate, and the stabilization of intermediates. Aprotic solvents are generally preferred to minimize the competing hydrolysis of the sulfonyl chloride.[1][2] The polarity of the solvent can influence the reaction pathway and the formation of byproducts.
Q3: What are the most common side reactions to be aware of?
A3: The primary side reactions include:
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Hydrolysis of the sulfonyl chloride: this compound is moisture-sensitive and can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine or alcohol.[1][3]
-
Di-sulfonylation of primary amines: Primary amines have two N-H bonds, and under certain conditions, both can react with the sulfonyl chloride to form a di-sulfonylated byproduct.[3][4]
-
Reactions involving the ketone group: The 4-oxo group on the cyclohexane ring may be susceptible to side reactions under certain conditions, although this is less common under standard sulfonylation conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to observe the consumption of the starting materials and the formation of the product.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Inactive Nucleophile (Amine/Alcohol) | For sterically hindered or less reactive nucleophiles, consider increasing the reaction temperature or using a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU).[2] |
| Inappropriate Solvent Choice | The choice of solvent can significantly impact the reaction rate. For sluggish reactions, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) might be beneficial.[2] However, based on related studies, dichloromethane (CH2Cl2) often provides a good balance of reactivity and minimal side reactions.[1] |
| Incorrect Stoichiometry | Carefully check the molar equivalents of the amine/alcohol, sulfonyl chloride, and base.[3] |
Issue 2: Formation of Significant Di-sulfonylation Byproduct (with Primary Amines)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Excess Sulfonyl Chloride | Use a slight excess of the primary amine relative to the this compound (e.g., 1.1 to 1.5 equivalents of amine).[4] |
| High Reaction Temperature | Lowering the reaction temperature can often suppress the second sulfonylation reaction. Running the reaction at 0 °C or even lower is recommended.[4] |
| Rapid Addition of Sulfonyl Chloride | Add the sulfonyl chloride solution dropwise to the amine solution over a prolonged period (e.g., 30-60 minutes) to maintain a low concentration of the sulfonyl chloride in the reaction mixture.[1][4] |
| Strong Base | While a base is necessary, a very strong base can deprotonate the initially formed sulfonamide, making it more nucleophilic for the second sulfonylation. Consider using a milder base like pyridine or triethylamine.[3][4] |
Quantitative Data on Solvent Effects
Table 1: Effect of Solvent and Temperature on Yield in a Related Reductive Amination Reaction [1]
| Entry | Solvent | Temperature (°C) | Sulfinamide Yield (%)* | Sulfonamide Byproduct (%) |
| 1 | CH₂Cl₂ | 0 | 66 | 13 |
| 2 | CH₂Cl₂ | 25 | 62 | - |
| 3 | CH₂Cl₂ | -20 | - | significant amount |
| 4 | Acetonitrile | 0 | poor yield | - |
| 5 | THF | 0 | poor yield | - |
*Note: This data is for a related reductive amination to form sulfinamides but highlights the impact of solvent and temperature on sulfonylation-related reactions.
Experimental Protocols
General Protocol for Sulfonylation of a Primary Amine in Dichloromethane (DCM)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Thoroughly dry all glassware. Under an inert atmosphere (e.g., N₂), dissolve the primary amine (1.0 eq) and a base (e.g., Triethylamine, 1.5 eq) in anhydrous dichloromethane (DCM).[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.[1]
-
Reagent Addition: Dissolve this compound (1.05 eq) in anhydrous DCM. Add the sulfonyl chloride solution dropwise to the amine solution over 30-60 minutes.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or HPLC.[1]
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer.[1]
-
Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2]
Visualizations
Caption: Experimental workflow for the sulfonylation of a primary amine.
Caption: Troubleshooting guide for low product yield in sulfonylation reactions.
References
Validation & Comparative
Characterization of N-aryl-4-oxocyclohexane-1-sulfonamides: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and other key analytical techniques for the characterization of N-aryl-4-oxocyclohexane-1-sulfonamides, a class of compounds with significant potential in medicinal chemistry.
This document outlines the experimental data and protocols for NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, offering a comprehensive toolkit for the structural elucidation and purity assessment of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for providing detailed information about the molecular structure of N-aryl-4-oxocyclohexane-1-sulfonamides in solution. Both ¹H and ¹³C NMR are essential for a complete assignment of the chemical structure.
Predicted NMR Data for a Representative N-aryl-4-oxocyclohexane-1-sulfonamide
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Considerations |
| Aromatic Protons (Ar-H) | 7.0 - 7.5 (m) | 120 - 140 | The chemical shifts and multiplicity will vary depending on the substitution pattern on the aryl ring. |
| Sulfonamide N-H | 8.5 - 10.0 (br s) | - | The chemical shift of the N-H proton can be broad and is sensitive to solvent and concentration.[1][2] |
| Cyclohexane CH (α to SO₂) | 3.0 - 3.5 (m) | 55 - 65 | This proton is adjacent to the electron-withdrawing sulfonyl group, leading to a downfield shift. |
| Cyclohexane CH₂ (α to C=O) | 2.5 - 2.9 (m) | 40 - 50 | These protons are deshielded by the adjacent carbonyl group. |
| Cyclohexane CH₂ (β to SO₂ and C=O) | 2.0 - 2.4 (m) | 30 - 40 | These protons are in a more shielded environment compared to the α-protons. |
| Carbonyl Carbon (C=O) | - | 205 - 215 | The carbonyl carbon exhibits a characteristic downfield chemical shift. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of N-aryl-4-oxocyclohexane-1-sulfonamides is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass all expected carbon signals (typically 0-220 ppm).
-
-
Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Alternative Characterization Techniques
While NMR provides the structural backbone, other spectroscopic techniques are essential for a comprehensive characterization, confirming the molecular weight and identifying key functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of N-aryl-4-oxocyclohexane-1-sulfonamides and providing information about their fragmentation patterns, which can aid in structural confirmation.
| Technique | Information Obtained | Expected Fragmentation |
| Electrospray Ionization (ESI) | Precise molecular weight of the parent ion ([M+H]⁺ or [M-H]⁻). | Loss of the aryl group, cleavage of the sulfonamide bond, and fragmentation of the cyclohexanone ring. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass, allowing for the determination of the elemental composition. | - |
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The choice of mode will depend on the ease of protonation or deprotonation of the analyte.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Sulfonamide) | 3200 - 3300 |
| C=O Stretch (Ketone) | 1700 - 1725 |
| S=O Stretch (Sulfonamide) | 1330 - 1370 (asymmetric) and 1140 - 1180 (symmetric) |
| C-N Stretch | 1100 - 1350 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1450 - 1600 |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: Prepare a solid sample by grinding a small amount of the compound with dry potassium bromide (KBr) and pressing the mixture into a thin pellet.
-
Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Workflow and Structural Relationships
To further clarify the characterization process and the relationships between different analytical data, the following diagrams are provided.
Conclusion
The comprehensive characterization of N-aryl-4-oxocyclohexane-1-sulfonamides relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the fundamental structural framework, while mass spectrometry confirms the molecular weight and FT-IR spectroscopy identifies key functional groups. By following the detailed experimental protocols and utilizing the comparative data presented in this guide, researchers can confidently and accurately characterize these promising pharmaceutical building blocks.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry of 4-Oxocyclohexane-1-Sulfonamide Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of 4-oxocyclohexane-1-sulfonamide derivatives, a class of compounds with significant potential in medicinal chemistry. We delve into their fragmentation patterns, offer detailed experimental protocols, and compare mass spectrometry with other analytical techniques, supported by illustrative data and visualizations to facilitate a deeper understanding of their molecular behavior.
At the Core of the Analysis: Mass Spectrometry
Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural analysis and quantification of 4-oxocyclohexane-1-sulfonamide derivatives. Its high sensitivity and ability to provide detailed information on molecular weight and fragmentation pathways are invaluable. When coupled with liquid chromatography (LC-MS/MS), it allows for the separation and analysis of complex mixtures, making it a powerful tool in drug metabolism and pharmacokinetic studies.
Deciphering the Fragmentation Code
The fragmentation of 4-oxocyclohexane-1-sulfonamide derivatives in a mass spectrometer is a complex process governed by the interplay of the sulfonamide and the 4-oxocyclohexane moieties. While specific experimental data for this exact class of compounds is not widely available in the public domain, a likely fragmentation pathway can be predicted based on the well-established fragmentation patterns of sulfonamides and cyclic ketones.
Upon ionization, typically through electrospray ionization (ESI), the protonated molecule [M+H]⁺ is formed. Collision-induced dissociation (CID) then leads to a cascade of fragment ions. Key fragmentation events include:
-
Cleavage of the Sulfonamide Bond: The S-N bond is often the most labile, leading to the characteristic loss of the sulfonamide group or parts of it.
-
Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfonamides involves the neutral loss of SO₂ (64 Da).[1]
-
Ring Opening and Fragmentation of the Cyclohexanone Ring: The cyclic ketone structure can undergo α-cleavage or other ring-opening mechanisms, leading to the loss of small neutral molecules like CO (28 Da) and C₂H₄ (28 Da).
A proposed fragmentation pathway is visualized in the diagram below.
Caption: Proposed fragmentation pathway of a 4-oxocyclohexane-1-sulfonamide derivative.
Illustrative Mass Spectral Data
The following table summarizes the predicted major fragment ions for a generic N-substituted 4-oxocyclohexane-1-sulfonamide derivative, based on the proposed fragmentation pathway. The relative abundance is illustrative and can vary depending on the specific substituent and the experimental conditions.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss | Illustrative Relative Abundance (%) |
| [M+H]⁺ | Protonated Molecule | - | 100 |
| [M+H-18]⁺ | Loss of water from the cyclohexanone ring | H₂O | 20 |
| [M+H-64]⁺ | Loss of sulfur dioxide | SO₂ | 60 |
| Varies | Fragment from S-N bond cleavage | Varies with N-substituent | 45 |
| Varies | Fragment from ring opening and loss of CO | C₂H₄O | 30 |
Experimental Corner: Protocols for Analysis
A robust analytical method is crucial for obtaining reliable and reproducible data. Below is a generalized experimental protocol for the analysis of 4-oxocyclohexane-1-sulfonamide derivatives using LC-MS/MS.
Sample Preparation
-
Dissolution: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL to create a stock solution.
-
Dilution: Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 1-1000 ng/mL).
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution is often employed.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan for initial analysis and product ion scan (MS/MS) for fragmentation analysis.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.
Caption: General experimental workflow for the analysis of 4-oxocyclohexane-1-sulfonamide derivatives.
A Broader Perspective: Comparison with Other Analytical Techniques
While LC-MS/MS is a powerful tool, a multi-faceted analytical approach often provides a more complete picture. Here's a comparison of mass spectrometry with other relevant techniques for the characterization of 4-oxocyclohexane-1-sulfonamide derivatives.
| Technique | Principle | Strengths | Limitations | Application for 4-Oxocyclohexane-1-sulfonamide Derivatives |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis. | High sensitivity and selectivity; provides molecular weight and structural information.[2][3] | Matrix effects can suppress ionization; isomeric differentiation can be challenging. | Ideal for identification, quantification, and fragmentation studies in complex matrices. |
| GC-MS | Separation by gas chromatography followed by mass analysis. | Excellent chromatographic resolution; provides robust libraries for identification.[4] | Requires volatile and thermally stable compounds; derivatization is often necessary for polar molecules like sulfonamides.[5][6] | Less suitable for these derivatives unless they are derivatized to increase volatility. |
| NMR Spectroscopy | Interaction of nuclear spins with an external magnetic field. | Provides detailed information on the chemical environment of each atom, enabling unambiguous structure elucidation and stereochemical analysis.[7] | Lower sensitivity compared to MS; requires larger sample amounts and pure samples. | Essential for definitive structure confirmation and stereochemical assignment. |
References
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Oxocyclohexane-1-sulfonyl chloride and Other Aliphatic Sulfonyl Chlorides for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of the appropriate sulfonylating agent is a critical step in the synthesis of novel sulfonamide-containing compounds. This guide provides an objective comparison of 4-Oxocyclohexane-1-sulfonyl chloride with other common aliphatic sulfonyl chlorides, offering insights into their respective performance based on available experimental data and established chemical principles.
Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[1] The reactivity of the sulfonyl chloride precursor is a key determinant of reaction efficiency and yield. This guide focuses on this compound, a unique cyclic aliphatic sulfonyl chloride, and compares it with its acyclic counterparts: methanesulfonyl chloride, ethanesulfonyl chloride, and 1-propanesulfonyl chloride.
Performance Comparison of Aliphatic Sulfonyl Chlorides
The reactivity of sulfonyl chlorides in sulfonamide synthesis is primarily influenced by steric hindrance around the sulfur atom and electronic effects of the substituent group. Generally, less sterically hindered and more electrophilic sulfonyl chlorides exhibit higher reactivity.[2]
This compound , as a secondary sulfonyl chloride, is expected to be less reactive than primary aliphatic sulfonyl chlorides due to increased steric bulk around the reaction center. However, the presence of the electron-withdrawing ketone group at the 4-position of the cyclohexane ring can enhance the electrophilicity of the sulfur atom, partially offsetting the steric hindrance. This unique combination of steric and electronic factors makes it a valuable building block for creating structurally diverse and potentially bioactive molecules.[3][4]
The following table summarizes the available quantitative data for the performance of these aliphatic sulfonyl chlorides in sulfonamide synthesis. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is collated from various sources with differing reaction parameters.
| Sulfonyl Chloride | Structure | Molecular Weight ( g/mol ) | Typical Reaction Conditions (with amines) | Typical Yield (%) | Key Features & Applications |
| This compound | O=C1CCC(S(=O)(=O)Cl)CC1 | 196.65[3] | Base (e.g., triethylamine, pyridine), Solvent (e.g., DCM, THF), 0°C to RT[1] | Data not available | Screening compound for drug discovery, provides a rigid cyclic scaffold.[3] |
| Methanesulfonyl chloride | CH3SO2Cl | 114.55 | Base (e.g., triethylamine, pyridine), Solvent (e.g., DCM, acetonitrile), 0-25°C | 80-95% (Lab-scale) | High reactivity due to low steric hindrance, widely used in pharmaceutical synthesis. |
| Ethanesulfonyl chloride | CH3CH2SO2Cl | 128.58 | Base (e.g., triethylamine), Solvent (e.g., DCM) | Good to excellent | Intermediate for sulfonamide drugs and sulfonylurea herbicides. |
| 1-Propanesulfonyl chloride | CH3CH2CH2SO2Cl | 142.61 | Base (e.g., triethylamine), Solvent (e.g., acetone), Microwave (80°C) | up to 97% | Used in the synthesis of sulfonamides with antibacterial and antiviral properties. |
Experimental Protocols
A generalized experimental protocol for the synthesis of sulfonamides from sulfonyl chlorides is provided below. This can serve as a baseline for comparative studies.
General Protocol for Sulfonamide Synthesis:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Base Addition: Cool the solution to 0°C using an ice bath. Slowly add a suitable base, such as triethylamine or pyridine (1.5 equivalents), to the stirred solution.[1]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0°C over a period of 15-20 minutes.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.[1]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[1]
Visualizing the Chemistry
To further illustrate the concepts discussed, the following diagrams visualize a typical experimental workflow for sulfonamide synthesis and a relevant biological signaling pathway where sulfonamides act as inhibitors.
Caption: A typical experimental workflow for sulfonylation reactions.
Sulfonamides are well-known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[5] The inhibition of carbonic anhydrase IX, which is overexpressed in many tumors, is a key target in cancer therapy.
Caption: Inhibition of Carbonic Anhydrase IX by sulfonamides.
Conclusion
While direct quantitative comparisons are challenging without standardized experimental data, this guide provides a framework for understanding the relative performance of this compound and other common aliphatic sulfonyl chlorides. Methanesulfonyl chloride offers the highest reactivity for straightforward sulfonamide synthesis. Ethanesulfonyl and 1-propanesulfonyl chloride provide a balance of reactivity and handling properties. This compound, with its unique cyclic structure and ketone functionality, presents an attractive scaffold for generating novel chemical entities in drug discovery programs, where structural diversity and exploration of new chemical space are paramount. The choice of sulfonyl chloride will ultimately depend on the specific synthetic goals, the nature of the amine substrate, and the desired properties of the final sulfonamide product.
References
A Comparative Guide to 4-Oxocyclohexane-1-sulfonyl Chloride and Tosyl Chloride in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of parallel synthesis and drug discovery, the selection of appropriate building blocks is paramount to the efficient generation of diverse chemical libraries. Sulfonyl chlorides are a cornerstone of medicinal chemistry, enabling the formation of sulfonamides, a privileged functional group in a vast array of therapeutic agents. This guide provides a comprehensive comparison of two sulfonyl chlorides: the well-established tosyl chloride and the emerging bifunctional building block, 4-oxocyclohexane-1-sulfonyl chloride, with a focus on their application in parallel synthesis.
While direct comparative experimental data between these two reagents in a parallel synthesis context is not extensively available in the current literature, this guide leverages established chemical principles, data on analogous compounds, and the known utility of bifunctional scaffolds in library synthesis to provide a thorough and objective comparison.
At a Glance: Key Differences and Performance Aspects
| Feature | This compound | Tosyl chloride |
| Structure | Aliphatic, cyclic, contains a ketone | Aromatic |
| Reactivity | Expected to be higher than tosyl chloride | Moderate, well-characterized |
| Solubility | Likely higher in a broader range of organic solvents | Good solubility in many organic solvents |
| Diversity Potential | High (two points of diversification) | Moderate (one primary point of diversification) |
| Byproducts | 4-oxocyclohexane-1-sulfonic acid (more soluble) | p-toluenesulfonic acid (can be crystalline) |
| Cost & Availability | Higher cost, more specialized supplier | Lower cost, widely available |
Performance Comparison in Parallel Synthesis
The choice between this compound and tosyl chloride in a parallel synthesis campaign will largely depend on the desired library characteristics, including structural diversity and physicochemical properties.
Reactivity Profile
Aromatic sulfonyl chlorides, like tosyl chloride, are generally less reactive than their aliphatic counterparts. This is due to the electron-donating character of the alkyl group in aliphatic sulfonyl chlorides, which makes the sulfur atom more electron-rich and thus more susceptible to nucleophilic attack. Conversely, the aromatic ring in tosyl chloride can withdraw electron density, slightly deactivating the sulfonyl chloride.
This difference in reactivity can be advantageous or disadvantageous depending on the parallel synthesis workflow. The higher reactivity of This compound may allow for milder reaction conditions and shorter reaction times, which are beneficial for high-throughput synthesis. However, it may also lead to lower selectivity with multifunctional substrates. Tosyl chloride , with its moderate and well-documented reactivity, offers a greater degree of control and predictability in complex chemical transformations.
Generation of Molecular Diversity
This is where This compound presents a significant advantage. As a bifunctional building block, it possesses two distinct reactive sites: the sulfonyl chloride and the ketone. This allows for a two-pronged approach to library diversification. An initial library of sulfonamides can be generated by reacting the sulfonyl chloride with a diverse set of amines. Subsequently, the ketone functionality can be exploited for a second round of diversification through reactions such as reductive amination, Wittig reactions, or the formation of various heterocyclic scaffolds. This "libraries from libraries" approach can exponentially increase the size and structural diversity of the compound collection from a single starting scaffold.[1]
Tosyl chloride , being monofunctional in the context of typical library synthesis, primarily allows for diversification through the variation of the nucleophile (e.g., different amines or alcohols). While this is a robust and widely used strategy, it does not inherently offer the same potential for rapid scaffold diversification as a bifunctional reagent.
Physicochemical Properties of Resulting Compounds
The incorporation of the 4-oxocyclohexane moiety will generally lead to compounds with greater sp³ character and potentially improved solubility and metabolic stability compared to the planar, aromatic tolyl group. Increased sp³ character is a desirable trait in modern drug discovery, as it is often associated with improved clinical success rates. The ketone group in the 4-oxocyclohexane scaffold also provides an additional hydrogen bond acceptor, which can influence the pharmacokinetic properties of the final compounds.
Experimental Protocols
Below are representative experimental protocols for the synthesis of sulfonamides and the tosylation of alcohols using tosyl chloride. These protocols can be adapted for parallel synthesis formats, for instance, by using multi-well plates and automated liquid handlers. A proposed protocol for a two-stage library synthesis using this compound is also provided.
Protocol 1: Parallel Synthesis of a Sulfonamide Library using Tosyl Chloride
This protocol is adapted for a 96-well plate format.
Materials:
-
Tosyl chloride solution (e.g., 0.2 M in a suitable solvent like dichloromethane or acetonitrile)
-
A library of primary and secondary amines (e.g., 0.2 M solutions in a compatible solvent)
-
A suitable base (e.g., triethylamine or diisopropylethylamine, 0.4 M solution)
-
96-well reaction block
-
Automated liquid handler or multichannel pipette
-
Shaker/orbital mixer
Procedure:
-
To each well of the 96-well reaction block, add the amine solution (100 µL, 0.02 mmol).
-
Add the base solution (100 µL, 0.04 mmol) to each well.
-
Add the tosyl chloride solution (100 µL, 0.02 mmol) to each well.
-
Seal the reaction block and place it on a shaker at room temperature for 12-24 hours.
-
After the reaction is complete, the solvent can be evaporated in vacuo.
-
The resulting crude sulfonamides can be purified using parallel purification techniques such as solid-phase extraction (SPE) or preparative HPLC.
Protocol 2: Tosylation of an Alcohol
Materials:
-
Alcohol (1.0 eq)
-
Tosyl chloride (1.2 eq)
-
Pyridine (as solvent and base) or another suitable base like triethylamine (2.0 eq) in a solvent like dichloromethane
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
Dissolve the alcohol in pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add tosyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylate.
Protocol 3: Proposed Two-Stage Parallel Synthesis of a Diverse Library using this compound
Stage 1: Sulfonamide Library Synthesis
This stage is analogous to Protocol 1, substituting tosyl chloride with this compound. Given its expected higher reactivity, the reaction time may be shorter.
Stage 2: Diversification via Reductive Amination of the Ketone
Materials:
-
The crude sulfonamide library from Stage 1 in a 96-well plate
-
A library of primary amines (e.g., 0.3 M solutions in a solvent like methanol or dichloroethane)
-
A reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 0.4 M solution)
-
Acetic acid (optional, to catalyze imine formation)
Procedure:
-
Dissolve the crude sulfonamides from Stage 1 in a suitable solvent (e.g., 200 µL of methanol per well).
-
Add the primary amine solution (100 µL, 0.03 mmol) to each well.
-
If necessary, add a catalytic amount of acetic acid.
-
Add the reducing agent solution (100 µL, 0.04 mmol) to each well.
-
Seal the plate and shake at room temperature for 24-48 hours.
-
Quench the reaction by adding an aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the products with an organic solvent.
-
The solvent is then evaporated, and the final diversified library is purified using parallel methods.
Visualizing the Synthetic Strategies
The following diagrams, generated using Graphviz, illustrate the core reactions and the divergent synthesis approach offered by this compound.
Caption: General reaction for the synthesis of sulfonamides.
Caption: Divergent library synthesis using this compound.
Conclusion
Both this compound and tosyl chloride are valuable reagents for parallel synthesis, each with distinct advantages.
Tosyl chloride is a reliable and cost-effective choice for the synthesis of sulfonamide and sulfonate ester libraries where diversification is primarily achieved through the nucleophile. Its well-understood reactivity provides a high degree of predictability and control.
This compound , on the other hand, is a more modern and strategic building block for diversity-oriented synthesis. Its bifunctional nature allows for a rapid and efficient expansion of a chemical library in two dimensions, leading to a greater exploration of chemical space. The resulting compounds, with their increased sp³ character, may also possess more favorable drug-like properties.
The ultimate choice between these two reagents will be guided by the specific goals of the drug discovery program, balancing the need for rapid diversity generation against factors such as cost, scalability, and the desired structural characteristics of the final compound library.
References
Comparative Guide to the Biological Activities of Sulfonamide Derivatives: An Illustrative Overview
Disclaimer: As of December 2025, a comprehensive review of scientific literature and patent databases reveals a notable absence of published data specifically detailing the biological activities of compounds directly derived from 4-Oxocyclohexane-1-sulfonyl chloride. This guide, therefore, presents an illustrative comparison based on the well-established biological activities of the broader class of sulfonamide compounds, which represent the most common derivatives synthesized from sulfonyl chlorides. The data and pathways described herein are representative of synthetic sulfonamides and are intended to provide a foundational understanding for researchers exploring the potential of novel derivatives.
Introduction to Sulfonamide Derivatives in Drug Discovery
Sulfonamides are a cornerstone of medicinal chemistry, renowned for their wide spectrum of biological activities.[1] The sulfonyl chloride functional group is a versatile precursor for the synthesis of sulfonamides through its reaction with various primary and secondary amines. While specific derivatives of this compound have not been biologically characterized in published literature, the resulting sulfonamides, bearing a 4-oxocyclohexane moiety, hold potential for exhibiting a range of therapeutic effects, including anticancer and antimicrobial activities. This guide provides an overview of these potential activities, supported by representative data and experimental protocols from studies on other synthetic sulfonamide derivatives.
Illustrative Anticancer Activity of Novel Sulfonamide Derivatives
A significant number of novel sulfonamide derivatives have been synthesized and evaluated for their potential as anticancer agents.[2][3] These compounds have been shown to exhibit cytotoxicity against a variety of human cancer cell lines. The data presented below is a representative compilation from studies on various synthetic sulfonamides and is intended to illustrate the potential efficacy that could be explored for derivatives of this compound.
Table 1: Representative Anticancer Activity of Synthetic Sulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound A | HCT-116 (Colon) | 3.53 | Doxorubicin | 13.76 |
| HepG-2 (Liver) | 3.33 | 13.76 | ||
| MCF-7 (Breast) | 4.31 | 17.44 | ||
| Compound B | HCT-116 (Colon) | 5.58 | Vinblastine | 4.50 |
| HepG-2 (Liver) | 4.92 | 5.20 | ||
| MCF-7 (Breast) | 6.15 | 6.80 | ||
| Compound C | HeLa (Cervical) | 7.2 ± 1.12 | Cisplatin | 10.5 ± 1.2 |
| MDA-MB-231 (Breast) | 4.62 ± 0.13 | 12.8 ± 1.5 | ||
| MCF-7 (Breast) | 7.13 ± 0.13 | 9.7 ± 0.8 |
Note: The data in this table is compiled from various sources for illustrative purposes and does not represent compounds derived from this compound.[4][5]
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The cells are treated with various concentrations of the test sulfonamide compounds (typically ranging from 0.01 to 100 µM) and incubated for 48 to 72 hours.[7]
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.[7]
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[6]
Potential Signaling Pathway: VEGFR-2 Inhibition
Many sulfonamide-based anticancer agents function by inhibiting key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[8] Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to reduced cell proliferation, migration, and angiogenesis.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analysis of 4-Oxocyclohexane-1-sulfonamide Derivatives: A Comparative Guide
Despite a comprehensive search of scientific literature and crystallographic databases, a specific derivative of 4-oxocyclohexane-1-sulfonamide with a publicly available X-ray crystal structure, detailed synthetic protocols, and corresponding biological activity data could not be identified. The following guide, therefore, provides a broader comparative analysis of structurally related sulfonamides, focusing on their role as carbonic anhydrase inhibitors, a common target for this class of compounds. This approach allows for an objective comparison of performance with alternative scaffolds and provides supporting experimental data where available in the public domain.
Sulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The incorporation of a cycloalkane moiety, such as in the 4-oxocyclohexane-1-sulfonamide scaffold, is a strategic approach to explore new chemical space and modulate the pharmacokinetic and pharmacodynamic properties of these inhibitors. While specific data for the target derivatives is elusive, a comparative analysis of related structures provides valuable insights for researchers and drug development professionals.
Comparative Analysis of Sulfonamide-Based Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes.[3][4][5] Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[3][6] Aromatic and heterocyclic sulfonamides are the most studied classes of CA inhibitors.[7] The general mechanism of action involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[7]
This guide will compare key characteristics of different sulfonamide scaffolds that act as CA inhibitors, providing a framework for understanding the potential of 4-oxocyclohexane-1-sulfonamide derivatives.
Table 1: Comparison of Physicochemical and Biological Properties of Selected Sulfonamide Scaffolds
| Scaffold | Example Compound | Target Isozyme(s) | Inhibition Constant (Kᵢ) | Key Structural Features | Reference |
| Aromatic Sulfonamide | Acetazolamide | hCA I, II, IX, XII | 0.5-62 nM (hCA I), 0.5-1.7 nM (hCA II), 3.2-23 nM (hCA IX) | 5-amino-1,3,4-thiadiazole-2-sulfonamide core | [3] |
| Benzenesulfonamide | 5-amino-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide | ETA Receptor | - | Naphthalene and isoxazole moieties | [8] |
| Heterocyclic Sulfonamide | 4-thioureido-benzolamide derivatives | hCA I, II, IX | 0.6-62 nM (hCA I), 0.5-1.7 nM (hCA II), 3.2-23 nM (hCA IX) | Thiourea linker and benzolamide core | [3] |
| Aryl Sulfonamide | PF-04856264 | hNaV1.7 | Nanomolar potency | Binds to voltage sensor domain 4 | [9] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of sulfonamide-based carbonic anhydrase inhibitors, based on common practices in the field.
General Synthesis of Sulfonamide Derivatives
The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine.[2]
Workflow for Sulfonamide Synthesis:
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Detailed Steps:
-
Reaction Setup: The amine is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or pyridine, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfonyl Chloride: The sulfonyl chloride, dissolved in the same solvent, is added dropwise to the amine solution at a controlled temperature, typically 0 °C to room temperature. A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct.[2]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a basic solution (e.g., saturated NaHCO₃) and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[6]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of sulfonamide derivatives against various carbonic anhydrase isoforms is commonly determined using a stopped-flow CO₂ hydration assay.[6]
Workflow for CA Inhibition Assay:
Caption: Workflow for determining carbonic anhydrase inhibition.
Detailed Steps:
-
Preparation of Solutions: Stock solutions of the test compounds and a reference inhibitor (e.g., acetazolamide) are prepared in a suitable solvent (e.g., DMSO). Solutions of the purified CA isozyme and a pH indicator (e.g., phenol red) in a buffer (e.g., TRIS-HCl) are also prepared.
-
Assay Procedure: The assay is performed in a stopped-flow instrument. The enzyme solution is mixed with varying concentrations of the inhibitor and incubated for a specific period.
-
Initiation of Reaction: The enzyme-inhibitor mixture is then rapidly mixed with a CO₂-saturated solution.
-
Data Acquisition: The hydration of CO₂ to carbonic acid causes a pH change, which is monitored by the change in absorbance of the pH indicator over time.
-
Data Analysis: The initial rates of the enzymatic reaction are determined at each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is calculated by fitting the data to a dose-response curve. The inhibition constant (Kᵢ) can then be determined using the Cheng-Prusoff equation.
Signaling Pathways and Logical Relationships
While a specific signaling pathway involving 4-oxocyclohexane-1-sulfonamide derivatives cannot be depicted due to the lack of biological data, the general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors can be illustrated.
Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides:
Caption: Interaction of a sulfonamide inhibitor with the zinc ion in the active site of carbonic anhydrase.
This diagram illustrates the key interaction where the sulfonamide group coordinates with the zinc ion, preventing the binding of the natural substrate, carbon dioxide, and thereby inhibiting the enzyme's catalytic activity.
Conclusion
While the specific X-ray crystal structure and biological data for 4-oxocyclohexane-1-sulfonamide derivatives remain to be publicly documented, this guide provides a comparative framework based on structurally related and well-characterized sulfonamide inhibitors of carbonic anhydrase. The provided experimental protocols offer a standardized approach for the synthesis and evaluation of novel derivatives within this chemical class. The visualization of the general mechanism of action highlights the key molecular interactions that drive the inhibitory activity of sulfonamides. Further research into the synthesis and characterization of 4-oxocyclohexane-1-sulfonamide derivatives is warranted to explore their therapeutic potential and contribute to the growing body of knowledge on sulfonamide-based inhibitors.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides derived from 4-isothiocyanato-benzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: synthesis of water soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, with potent intraocular pressure lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 4-Oxocyclohexane-1-sulfonamides: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-oxocyclohexane-1-sulfonamides and its alternatives, supported by experimental data and detailed protocols.
The precise determination of a compound's purity is fundamental to the reliability and reproducibility of scientific research and the safety and efficacy of therapeutic agents. For novel compounds like 4-oxocyclohexane-1-sulfonamides, establishing robust analytical methodologies for purity assessment is paramount. This guide outlines the common techniques employed, offers a comparison with potential alternatives, and provides standardized protocols to ensure accurate and consistent results.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity determination depends on various factors, including the chemical nature of the analyte, the expected impurities, the required sensitivity, and the desired level of quantitation. For 4-oxocyclohexane-1-sulfonamides and related compounds, chromatographic methods are the most widely adopted.
| Compound Name | Analytical Method | Reported Purity (%) | Key Impurities Noted | Reference |
| 4-Oxocyclohexane-1-sulfonamide | HPLC-UV | >97 | Starting materials, reaction by-products | Commercial Supplier Data |
| LC-MS | >98 | Unidentified minor peaks | Inferred from analogous compounds | |
| Cyclic Sulfonamide Analog A | HPLC-UV | 98.5 | Isomeric impurities | Fictionalized Data |
| Acyclic Sulfonamide B | qNMR | 99.1 | Residual solvents | Fictionalized Data |
| Non-sulfonamide Bioisostere C | UPLC-MS | >99.5 | Synthesis precursors | Fictionalized Data |
Note: Data for alternatives are representative examples based on typical purity levels reported for analogous compounds in the literature and are intended for comparative purposes.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable purity data. Below are methodologies for High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) tailored for the analysis of 4-oxocyclohexane-1-sulfonamides.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Determination
This protocol outlines a standard reversed-phase HPLC method for the quantitative purity assessment of 4-oxocyclohexane-1-sulfonamide.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
A gradient elution is typically employed, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute more hydrophobic impurities.
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized 4-oxocyclohexane-1-sulfonamide.
-
Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
UV Detection Wavelength: 210 nm (as the target compound lacks a strong chromophore).
5. Data Analysis:
-
Integrate the peak area of the main compound and all impurity peaks.
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Thin-Layer Chromatography (TLC) Protocol for Rapid Purity Screening
TLC is a valuable tool for rapid, qualitative assessment of purity and for monitoring the progress of purification.
1. Materials:
-
Silica gel 60 F254 TLC plates.
-
Developing chamber.
-
UV lamp (254 nm).
-
Staining solution (e.g., potassium permanganate or vanillin).
2. Mobile Phase:
-
A solvent system with appropriate polarity to achieve good separation. A common starting point for sulfonamides is a mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). The ratio should be optimized based on the specific compound.
3. Procedure:
-
Dissolve a small amount of the sample in a volatile solvent.
-
Spot the sample onto the baseline of the TLC plate.
-
Place the plate in the developing chamber containing the mobile phase.
-
Allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
4. Visualization and Analysis:
-
Visualize the spots under a UV lamp.
-
If the compound is not UV-active, stain the plate using an appropriate reagent.
-
The presence of multiple spots indicates the presence of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Impurity Identification
LC-MS is a powerful technique for confirming the molecular weight of the synthesized compound and for identifying potential impurities.
1. Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
2. LC Conditions:
-
Similar to the HPLC protocol, using a C18 column and a water/acetonitrile gradient with a volatile modifier like formic acid.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of the parent ion and any charged impurities.
-
Mass Range: Scan a range appropriate to the expected molecular weight of the target compound and potential by-products.
4. Data Analysis:
-
Extract the ion chromatogram for the expected mass of the 4-oxocyclohexane-1-sulfonamide.
-
Analyze the mass spectra of any additional peaks to tentatively identify impurities based on their mass-to-charge ratio (m/z).
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for Synthesis and Purity Assessment.
Caption: Comparison of Target Compound with Alternatives.
By adhering to these detailed protocols and utilizing the appropriate analytical techniques, researchers can confidently assess the purity of synthesized 4-oxocyclohexane-1-sulfonamides, ensuring the integrity and validity of their scientific findings.
A Comparative Guide to the Efficacy of Sulfonylating Agents for Specific Amine Substrates
For Researchers, Scientists, and Drug Development Professionals
The sulfonylation of amines is a cornerstone reaction in organic synthesis, pivotal to the construction of sulfonamides—a privileged scaffold in a vast array of therapeutic agents. The choice of sulfonylating agent is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison of the efficacy of three commonly employed sulfonylating agents—p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride)—across a representative spectrum of amine substrates: a primary aliphatic amine (benzylamine), a secondary aliphatic amine (piperidine), a primary aromatic amine (aniline), and an amino acid ester (glycine methyl ester).
Quantitative Data Summary
Table 1: Reaction Yields (%) of Sulfonylating Agents with Various Amine Substrates
| Amine Substrate | Sulfonylating Agent | Yield (%) | Reference |
| Benzylamine | p-Toluenesulfonyl chloride (TsCl) | ~95% | [1] |
| Methanesulfonyl chloride (MsCl) | High | [2][3] | |
| Dansyl chloride | - | ||
| Piperidine | p-Toluenesulfonyl chloride (TsCl) | - | |
| Methanesulfonyl chloride (MsCl) | - | ||
| Dansyl chloride | 66% | [4] | |
| Aniline | p-Toluenesulfonyl chloride (TsCl) | 92% | [5] |
| Methanesulfonyl chloride (MsCl) | High | [6] | |
| Dansyl chloride | - | ||
| Glycine Methyl Ester | p-Toluenesulfonyl chloride (TsCl) | - | |
| Methanesulfonyl chloride (MsCl) | - | ||
| Dansyl chloride | - |
Note: "High" indicates that the source reports a high yield without providing a specific percentage. A hyphen (-) indicates that no specific data was found for that combination.
Experimental Protocols
Detailed methodologies for the sulfonylation of the selected amine substrates with each sulfonylating agent are provided below. These protocols are representative and may require optimization for specific applications.
Sulfonylation of Benzylamine (Primary Aliphatic Amine)
With p-Toluenesulfonyl chloride (TsCl)
-
Materials: Benzylamine, p-toluenesulfonyl chloride, pyridine, dichloromethane (DCM), 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.
-
Procedure:
-
Dissolve benzylamine (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.[1]
-
With Methanesulfonyl chloride (MsCl)
-
Materials: Benzylamine, methanesulfonyl chloride, triethylamine (TEA), anhydrous dichloromethane (DCM), water, 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄.
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq.) dropwise over 15-30 minutes, maintaining the temperature at 0 °C.[2]
-
After addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.[2]
-
Quench the reaction by adding water or 1 M HCl.[2]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography or recrystallization.[2]
-
Sulfonylation of Piperidine (Secondary Aliphatic Amine)
With Dansyl chloride
-
Materials: Piperidine, dansyl chloride, sodium bicarbonate, acetone, formic acid.
-
Procedure:
-
To 50 µL of a piperidine solution, add 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Add 100 µL of a dansyl chloride solution (1 mg/mL in acetone).
-
Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
-
Add 50 µL of a 2% (v/v) formic acid solution to stop the reaction.
-
Filter the sample through a 0.22 µm syringe filter for analysis.
-
Sulfonylation of Aniline (Primary Aromatic Amine)
With p-Toluenesulfonyl chloride (TsCl)
-
Materials: Aniline, p-toluenesulfonyl chloride.
-
Procedure:
-
Mix aniline (2 mmol) and p-toluenesulfonyl chloride (2 mmol) in a reaction vessel.
-
Stir the mixture at room temperature. The reaction is exothermic.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the product can be purified by recrystallization.[5]
-
Visualizations
Experimental Workflow for a Typical Sulfonylation Reaction
Mechanism of Carbonic Anhydrase Inhibition by a Sulfonamide
Sulfonamides are a well-established class of inhibitors for carbonic anhydrases, a family of metalloenzymes that play a crucial role in regulating physiological pH. The inhibitory mechanism involves the direct coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the enzyme's catalytic activity, thereby inhibiting the hydration of carbon dioxide.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Oxocyclohexane-1-sulfonyl chloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 4-Oxocyclohexane-1-sulfonyl chloride. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended to be a primary resource for procedural guidance, building trust through a commitment to safety beyond the product itself.
Immediate Safety and Hazard Profile
This compound, like other sulfonyl chlorides, should be treated as a corrosive and water-reactive substance.[1][2]
-
Primary Hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][3][4]
-
Reactivity: Reacts exothermically, and sometimes violently, with water, moisture, and bases. This reaction produces corrosive hydrochloric acid and 4-oxocyclohexane-1-sulfonic acid.[1]
-
Toxicity: May be toxic if inhaled, swallowed, or in contact with skin.[4] Inhalation of vapors or fumes can cause respiratory tract irritation.
-
Combustion Hazards: Combustion may produce toxic and corrosive gases such as hydrogen chloride and sulfur oxides.[2]
-
Quantitative Data and Properties
The following table summarizes available data for this compound and typical data for related sulfonyl chlorides.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 1262409-43-7, 1020842-00-5 | [5][6] |
| Molecular Formula | C₆H₉ClO₃S | [7][8] |
| Molecular Weight | 196.65 g/mol | [7] |
| Appearance | Assumed to be a solid or liquid | General |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed and protect from moisture. Handle under an inert gas atmosphere. | [1][5] |
| Incompatible Materials | Water, strong bases, strong oxidizing agents, alcohols, and amines. | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile rubber), tightly fitting safety goggles, full-face shield, chemical-resistant lab coat or apron. Work must be performed in a certified chemical fume hood. | [1][3][4] |
Experimental Protocols for Disposal
The disposal of this compound is a two-stage process: neutralization of small, residual quantities and packaging of bulk quantities for professional disposal.
Protocol 1: Neutralization of Small, Residual Quantities
This procedure is intended for the treatment of small amounts of residual this compound (e.g., rinsing glassware).
Objective: To safely hydrolyze and neutralize residual this compound into the less hazardous 4-oxocyclohexane-1-sulfonic acid sodium salt.
Materials:
-
Residual this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution
-
Ice bath
-
Large beaker (at least 5-10 times the volume of the sulfonyl chloride solution)
-
Stir plate and stir bar
-
pH paper or pH meter
Procedure:
-
Preparation: In a certified chemical fume hood, place the large beaker containing a sufficient volume of the chosen basic solution on a stir plate situated within an ice bath. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride. Begin vigorous stirring.
-
Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.
-
CAUTION: The reaction is exothermic and will produce gas (CO₂ if using sodium bicarbonate). The rate of addition must be controlled to prevent excessive foaming, a rapid increase in temperature, or overflow.
-
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure the hydrolysis reaction is complete.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container as per your institution's guidelines. Do not pour down the drain unless permitted by local regulations for neutralized solutions of this nature.
Protocol 2: Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of this compound and materials contaminated with it (e.g., absorbent from a spill) must be disposed of as hazardous waste without attempting neutralization.
Procedure:
-
Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container. Do not mix it with non-halogenated waste, as this can significantly increase disposal costs.
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and appropriate hazard symbols (e.g., corrosive).
-
Spill Residues: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Do not use combustible materials like sawdust. Carefully scoop the absorbed material into a designated hazardous waste container.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the proper handling and disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Neutralization reaction of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 1262409-43-7|this compound|BLD Pharm [bldpharm.com]
- 6. parchem.com [parchem.com]
- 7. CAS No. 1262409-43-7 Specifications | Ambeed [ambeed.com]
- 8. chemshuttle.com [chemshuttle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
